Dimethyl-d6 Trisulfide
Description
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Properties
IUPAC Name |
trideuterio-(trideuteriomethyltrisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLKYXPLRWGSE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SSSC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312392 | |
| Record name | Trisulfide, di(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-93-5 | |
| Record name | Trisulfide, di(methyl-d3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisulfide, di(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl-d6 Trisulfide: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-d6 Trisulfide (DMTS-d6) is the deuterated analog of dimethyl trisulfide, a naturally occurring organosulfur compound. This technical guide provides a comprehensive overview of the physical and chemical properties of DMTS-d6, along with relevant experimental protocols and biological pathway interactions. The substitution of hydrogen with deuterium atoms makes DMTS-d6 a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard in analytical chemistry.[1][2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that some data, particularly for physical constants, may be for the non-deuterated form, Dimethyl Trisulfide (DMTS), and are used here as close approximations.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂D₆S₃ | [3] |
| Molecular Weight | 132.3 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Characteristic garlic-like | [4] |
| Boiling Point | Approximately 100 °C (for deuterated) 165-170 °C (for non-deuterated) | [4] |
| Density | Approximately 1.25 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; poorly soluble in water. | [4] |
Table 2: Chemical and Safety Properties of this compound
| Property | Description | Source |
| IUPAC Name | trideuterio-(trideuteriomethyltrisulfanyl)methane | [4] |
| CAS Number | 58069-93-5 | [4] |
| SMILES | C(S(SC([2H])([2H])[2H])([2H])([2H])[2H]) | [4] |
| InChI Key | YWHLKYXPLRWGSE-WFGJKAKNSA-N | [4] |
| Stability | Generally stable under normal conditions, but sensitive to light and heat, which can lead to decomposition. | [4] |
| Reactivity | Reacts with strong oxidizing agents. Can undergo disproportionation to form dimethyl disulfide and elemental sulfur. Acts as a nucleophile in reactions with electrophiles. | [4] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a deuterated methyl source with elemental sulfur.[4] Below is a representative experimental protocol based on common synthetic routes for dialkyl trisulfides.
Objective: To synthesize this compound from Dimethyl-d6 Sulfide and elemental sulfur.
Materials:
-
Dimethyl-d6 Sulfide ((CD₃)₂S)
-
Elemental Sulfur (S₈)
-
Inert solvent (e.g., Toluene or Xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add Dimethyl-d6 Sulfide and elemental sulfur in a molar ratio of approximately 1:1. Add an appropriate volume of an inert, high-boiling solvent.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120°C with vigorous stirring.[4] The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the trisulfide and the consumption of starting materials.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.
Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[1]
Analytical Methodology: GC-MS Analysis
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 30-200).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum. The deuterated nature of the compound will result in a characteristic mass shift compared to its non-deuterated analog.
Biological Signaling Pathways
Dimethyl Trisulfide is known to be involved in several biological pathways, most notably as a cyanide antidote and through its interaction with the TRPA1 ion channel.
Cyanide Detoxification Pathway
Dimethyl Trisulfide acts as a potent cyanide antidote by donating a sulfur atom to convert toxic cyanide (CN⁻) into the much less toxic thiocyanate (SCN⁻).[5][6] This reaction can be catalyzed by the mitochondrial enzyme rhodanese.[7]
Caption: Cyanide detoxification by this compound.
TRPA1 Ion Channel Activation and Downstream Effects
Dimethyl Trisulfide has been shown to activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[8] This activation can lead to various physiological responses, including analgesia.[8] Furthermore, there is evidence suggesting a potential interaction with the endocannabinoid system.[9]
Caption: DMTS interaction with TRPA1 and potential downstream effects.
Conclusion
This compound is a stable, deuterated organosulfur compound with significant applications in scientific research. Its distinct physical and chemical properties, coupled with its involvement in important biological pathways, make it a valuable molecule for studies in toxicology, pharmacology, and analytical chemistry. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further research to refine its physical constants and explore its full range of biological activities is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Buy this compound (EVT-1461937) | 58069-93-5 [evitachem.com]
- 5. Method Validation and Dissipation Behaviour of Dimethyl Disulphide (DMDS) in Cucumber and Soil by Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis methods for deuterated dimethyl trisulfide.
An In-depth Technical Guide to the Synthesis of Deuterated Dimethyl Trisulfide (DMTS-d6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis methods for deuterated dimethyl trisulfide (DMTS-d6), a crucial internal standard for mass spectrometry-based quantitative analysis and a valuable tracer in metabolic studies. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Dimethyl trisulfide (DMTS) is a volatile organosulfur compound found in various natural sources and is of interest for its biological activities. Its deuterated isotopologue, dimethyl-d6 trisulfide (CD₃SSCD₃), is an indispensable tool in analytical chemistry and drug metabolism studies, allowing for precise quantification of the non-deuterated compound in complex biological matrices. This guide outlines the feasible and documented methods for the synthesis of DMTS-d6.
Synthetic Pathways
The synthesis of DMTS-d6 can be approached through a multi-step process, primarily involving the preparation of a deuterated C1 synthon, followed by the formation of a disulfide, and finally, the insertion of a third sulfur atom. The most practical and well-documented approaches are illustrated below.
Overall Synthetic Workflow
The logical flow for the synthesis of DMTS-d6 typically begins with a commercially available deuterated starting material, such as deuterated methanol or deuterated dimethyl sulfoxide, to introduce the deuterium labels. This is followed by the formation of a key intermediate, deuterated dimethyl disulfide (DMDS-d6), which is then converted to the final product, DMTS-d6.
Dimethyl-d6 Trisulfide: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Dimethyl-d6 Trisulfide (DMTS-d6), a deuterated isotropic analogue of Dimethyl Trisulfide (DMTS). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its applications and the biological pathways of its non-deuterated counterpart.
Core Compound Data
This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Dimethyl Trisulfide in various biological and environmental samples.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 58069-93-5 | [1][2][3] |
| Molecular Formula | C₂D₆S₃ | [1][2][3] |
| Molecular Weight | 132.3 g/mol | [1][2][3] |
| Synonyms | Di(methyl-d3) Trisulfide | [2][3] |
Applications in Research and Drug Development
This compound serves as a crucial tool in various research and development domains:
-
Analytical Chemistry: It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Pharmacokinetic Studies: As a stable isotope-labeled internal standard, it is instrumental in pharmacokinetic studies to accurately determine the concentration of DMTS in biological matrices.
-
Tracer Compound: Its isotopic labeling allows it to be used as a tracer in metabolic studies to investigate the fate of DMTS in biological systems.[1]
The non-deuterated form, Dimethyl Trisulfide, has been investigated for several therapeutic applications, including:
-
Cyanide Antidote: DMTS acts as a sulfur donor to convert cyanide to the less toxic thiocyanate.[1]
-
Anti-inflammatory Agent: Studies have shown its potential in reducing inflammation.
-
Neuropathic Pain Treatment: Research suggests its analgesic effects in models of neuropathic pain.
Experimental Protocols
Quantification of Dimethyl Trisulfide in Blood using this compound as an Internal Standard by GC-MS
This protocol outlines a method for the determination of Dimethyl Trisulfide (DMTS) in whole blood using this compound (DMTS-d6) as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dimethyl Trisulfide (DMTS) standard
-
This compound (DMTS-d6) internal standard solution (e.g., 10 mM in methanol)
-
Whole blood samples
-
Deionized water
-
Methanol
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of whole blood, add 400 µL of deionized water to dilute the sample.
-
Spike the diluted sample with a known concentration of the this compound internal standard solution.
-
-
Extraction (Stir Bar Sorptive Extraction - SBSE):
-
Add a magnetic stir bar coated with polydimethylsiloxane (PDMS) to the sample vial.
-
Stir the sample at room temperature for a defined period (e.g., 60 minutes) to allow the analytes to adsorb to the stir bar.
-
Remove the stir bar, gently dry it, and place it in a thermal desorption tube.
-
-
GC-MS Analysis:
-
Thermal Desorption: The analytes are thermally desorbed from the stir bar and transferred to the GC inlet.
-
Gas Chromatography:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the following ions:
-
DMTS: m/z 126 (quantifier) and 94 (qualifier)
-
DMTS-d6: m/z 132 (quantifier) and 100 (qualifier)
-
-
-
-
Quantification:
-
Create a calibration curve by analyzing a series of DMTS standards of known concentrations containing a fixed concentration of the DMTS-d6 internal standard.
-
Calculate the concentration of DMTS in the blood samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways of Dimethyl Trisulfide
Disclaimer: The following information pertains to the non-deuterated Dimethyl Trisulfide (DMTS). This compound is typically used as a tool to study the pharmacokinetics and mechanisms of DMTS.
DMTS has been shown to exert its biological effects through various signaling pathways. One of the key pathways involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .
Caption: Signaling pathway of Dimethyl Trisulfide via TRPA1 activation.
Activation of the TRPA1 channel by DMTS leads to an influx of calcium ions (Ca²⁺) into sensory neurons. This influx triggers the release of neuropeptides, such as Substance P, which are involved in pain signaling and inflammation. The modulation of this pathway is thought to be responsible for the observed analgesic and anti-inflammatory effects of DMTS.
References
The Ubiquitous Flavor Compound: A Technical Guide to Dimethyl Trisulfide in Food
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Dimethyl trisulfide (DMTS), a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of a wide array of food products. Its presence can be desirable, imparting characteristic notes to certain cheeses and cooked vegetables, or undesirable, leading to off-flavors in beverages like beer and wine. This technical guide provides a comprehensive overview of the natural occurrence of DMTS in various foods, details the analytical methodologies for its quantification, and illustrates its primary formation pathways.
Quantitative Occurrence of Dimethyl Trisulfide in Food Products
The concentration of dimethyl trisulfide in food is highly variable, influenced by factors such as the food matrix, processing methods (e.g., heating, fermentation), and storage conditions. The following tables summarize the reported concentrations of DMTS in various food categories.
Table 1: Concentration of Dimethyl Trisulfide in Vegetables
| Vegetable | Concentration Range (µg/kg) | Notes |
| Chinese Chive | 10,623.3 | High concentration contributes to its characteristic strong flavor. |
| Cabbage (Cooked) | Major aroma component | Concentration increases with cooking time. |
| Broccoli (Raw & Cooked) | Identified as a key odorant | Levels are affected by cooking methods, with a general reduction upon heating.[1] |
| Cauliflower (Cooked) | Identified as a key odorant | A major contributor to the "sulfur" aroma.[2] |
| Onion (Dried) | 6.86 - 66.74 (µg/g solids) | Concentration of DMTS increases during thermal drying.[3] |
| Onion (Fresh-cut, stored at 25°C) | Highest concentration in bulb | Storage temperature and cutting style affect DMTS levels.[4] |
| Garlic | 0.0087% - 0.0093% | Present in both single clove and multi-clove garlic.[5][6] |
Table 2: Concentration of Dimethyl Trisulfide in Dairy and Meat Products
| Product | Concentration Range | Notes |
| UHT Milk | Substantially higher than raw or pasteurized milk | Formed during thermal processing.[7][8][9] |
| Raw Milk (3.25% fat) | 36.7 ng/kg | [9] |
| Pasteurized Milk | 16.6 ng/kg | [9] |
| Cheese (Parmigiano Reggiano) | Identified as a volatile aroma compound | Contributes to the characteristic flavor profile. |
Table 3: Concentration of Dimethyl Trisulfide in Beverages
| Beverage | Concentration Range (µg/L) | Notes |
| Wine (Red and White) | Not Detected - 0.9 | Concentrations can increase during storage.[10] |
| Beer | Flavor threshold: 10-100 ppt | Can contribute to "sulfury" or "rotten vegetable" off-flavors.[11] |
| Aged Beer | Can increase significantly | Precursors in malt and from yeast metabolism contribute to its formation.[12][13] |
| Sake | Odor threshold: 0.18 | Associated with an unpalatable aroma in stale sake. |
Experimental Protocols for Dimethyl Trisulfide Analysis
The quantification of the highly volatile and often low-concentration DMTS in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of volatile compounds in a variety of food matrices, including vegetables, dairy products, and beverages.[1][14][15]
1. Sample Preparation:
- Homogenize 2-3 g of the solid food sample. For liquid samples, use 5-10 mL.
- Place the prepared sample into a 20 mL headspace vial.
- Add a saturated NaCl solution (if necessary, to improve the release of volatiles).
- Add a known concentration of an internal standard (e.g., deuterated DMTS or another sulfur compound like ethyl methyl sulfide) for accurate quantification.
- Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
- Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) in an autosampler with agitation.
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
3. GC-MS Analysis:
- Thermally desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a few minutes.
- Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).
- Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.
- Detect and identify DMTS using a mass spectrometer in scan or selected ion monitoring (SIM) mode. The characteristic ions for DMTS (m/z 126, 94, 79, 45) are used for identification and quantification.
Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS
SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-volatile compounds in liquid samples like beverages and milk.[16][17]
1. Sample Preparation:
- Place 10 mL of the liquid sample into a 20 mL vial.
- Add a known amount of internal standard.
- For complex matrices like milk, protein precipitation using an acid (e.g., trichloroacetic acid) may be necessary, followed by centrifugation.
2. SBSE Procedure:
- Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample vial.
- Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) at a controlled temperature.
3. Thermal Desorption and GC-MS Analysis:
- Remove the stir bar from the sample, rinse with deionized water, and gently dry with a lint-free tissue.
- Place the stir bar in a thermal desorption tube.
- Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC-MS system. The TDU is rapidly heated to a high temperature (e.g., 250-300°C) to transfer the analytes to the GC column.
- The GC-MS analysis proceeds as described in the HS-SPME protocol.
Formation Pathways of Dimethyl Trisulfide
DMTS in food is primarily formed through two main pathways: the degradation of sulfur-containing amino acids, particularly methionine, and the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides.
Thermal Degradation of Methionine
During the heating of food, the amino acid methionine undergoes Strecker degradation, leading to the formation of methional. Methional is a key intermediate that can further react to produce methanethiol, which then oxidizes to form dimethyl disulfide (DMDS) and subsequently dimethyl trisulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavor-active compounds potentially implicated in cooked cauliflower acceptance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of trace volatile sulfur compounds in milk by solid-phase microextraction and gas chromatography-pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 11. asbcnet.org [asbcnet.org]
- 12. bostonapothecary.com [bostonapothecary.com]
- 13. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethyl-d6 Trisulfide in Modern Flavor and Off-Flavor Analysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-d6 Trisulfide (DMTS-d6), the deuterated form of dimethyl trisulfide (DMTS), has emerged as an indispensable tool in the precise analysis of flavor and off-flavor profiles in a vast array of consumer products and pharmaceutical formulations. DMTS is a highly potent, volatile sulfur compound that can act as a double-edged sword: in trace amounts, it imparts desirable savory, meaty, and ripe notes, while at higher concentrations, it is responsible for unpleasant "off-odors" reminiscent of cooked cabbage, onion, or even decay.[1][2] The accurate quantification of DMTS is therefore critical for quality control, product development, and stability testing. This technical guide provides a comprehensive overview of the role of DMTS-d6 in flavor and off-flavor analysis, detailing its application as an internal standard, experimental protocols for its use, and the underlying principles of sulfur compound perception.
The Chemistry and Significance of Dimethyl Trisulfide
Dimethyl trisulfide (CH₃SSSCH₃) is a naturally occurring organosulfur compound found in a wide variety of foods, including vegetables from the Allium and Brassica families (e.g., onions, garlic, cabbage, broccoli), dairy products like cheese, and fermented beverages such as beer and wine.[1][3][4] It is also a product of the thermal degradation of sulfur-containing amino acids like methionine.[5] Its extremely low odor threshold, detectable by the human nose at levels as low as one part per trillion, underscores its significant impact on the sensory properties of foods and other products.[1][4]
The deuterated analog, this compound (CD₃SSSCH₃), is synthesized to have its hydrogen atoms replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.
The Gold Standard: Stable Isotope Dilution Assay (SIDA)
The use of stable isotope-labeled internal standards in a technique known as Stable Isotope Dilution Assay (SIDA) is widely recognized as the most accurate method for the quantification of volatile and semi-volatile compounds.[6] In this method, a known amount of the isotopically labeled compound (in this case, DMTS-d6) is added to the sample at the earliest stage of analysis. Because the labeled standard is chemically and physically almost identical to the native analyte (DMTS), it experiences the same losses during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses.
Quantitative Data: Dimethyl Trisulfide in Flavor and Off-Flavor
The concentration of DMTS can vary significantly across different food matrices, influencing whether its contribution is perceived as positive or negative. The following tables summarize typical concentration ranges and odor thresholds of DMTS in various food products.
| Food/Beverage | Typical Concentration Range | Flavor/Off-Flavor Contribution | Reference(s) |
| Beer | Undetected to >1 µg/L | Off-flavor (stale, sulfury) | [7] |
| Wine | Undetected to 0.9 µg/L | Off-flavor (cooked vegetables) | [7] |
| Sake | Variable | Off-flavor ("hineka" - stale) | [8] |
| Cooked Cabbage | Major aroma component | Characteristic cooked flavor | [9] |
| Cooked Onion/Garlic | 20 ppm (in flavor formulations) | Pungent, savory notes | [1] |
| Roast Beef | 5 ppm (in flavor formulations) | Enhances savory, meaty notes | [1] |
| Cheddar Cheese | 3 ppm (in flavor formulations) | Contributes to aged, sharp flavor | [1] |
| Soy Protein Isolates | 45.5 - 60.1 ppb | Off-flavor (beany, sulfurous) | [10] |
| Matrix | Odor Threshold | Reference(s) |
| Beer | 0.1 µg/L | [7] |
| 10% Ethanol | 0.1 µg/L | [7] |
| Sake | 0.18 µg/L | [7] |
| Water | 0.008 ppb | [10] |
Experimental Protocols for DMTS Analysis using DMTS-d6
The accurate quantification of DMTS relies on robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of volatile compounds in liquid and solid matrices.
1. Sample Preparation:
-
Place 2-3 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of DMTS-d6 internal standard solution (e.g., 4.16 µg/mL in methanol).[11]
-
For liquid samples, an appropriate volume (e.g., 5 mL) is used. Dilution with water may be necessary for high-alcohol beverages to improve extraction efficiency.[5]
-
Addition of salt (e.g., NaCl) can enhance the release of volatile compounds from the sample matrix.[5]
2. HS-SPME Extraction:
-
Equilibrate the sample vial at a controlled temperature (e.g., 45°C) for a set time (e.g., 10 minutes).[11]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 40 minutes) to adsorb the volatile compounds.[11]
3. GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injector port of the gas chromatograph (e.g., 250°C for 10 minutes).[11]
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-WAX or DB-5MS capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[12][13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[11][13]
-
Oven Temperature Program: An initial temperature of 30-35°C held for 1-2 minutes, followed by a ramp (e.g., 5-10°C/min) to a final temperature of 225-250°C, held for a few minutes.[11][13]
-
-
Mass Spectrometer (MS) Conditions:
4. Quantification:
-
Calculate the concentration of DMTS based on the ratio of the peak area of the quantification ion for DMTS to that of the quantification ion for DMTS-d6, using a calibration curve prepared with known concentrations of DMTS and a fixed concentration of DMTS-d6.
Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS
This technique offers higher extraction efficiency for less volatile compounds compared to SPME.
1. Sample Preparation:
-
Place a defined volume of the liquid sample (or an extract of a solid sample) into a vial.
-
Add a known amount of DMTS-d6 internal standard.
-
For blood samples, acidification (e.g., with nitric acid) is performed to denature proteins and release bound analytes.[14]
2. SBSE Extraction:
-
A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS) is added to the sample.
-
The sample is stirred for a specific time (e.g., 60 minutes) to allow the analytes to be adsorbed onto the coating.
3. Thermal Desorption and GC-MS Analysis:
-
The stir bar is removed from the sample, rinsed, dried, and placed in a thermal desorption unit (TDU).
-
The analytes are thermally desorbed from the stir bar and transferred to the GC-MS system for analysis under conditions similar to those described for HS-SPME-GC-MS.
4. Quantification:
-
Quantification is performed using the same principle of isotopic dilution as in the HS-SPME method.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of Dimethyl Trisulfide using this compound as an internal standard.
Caption: Workflow for HS-SPME-GC-MS analysis of DMTS using DMTS-d6.
Caption: Workflow for SBSE-GC-MS analysis of DMTS using DMTS-d6.
Flavor Perception of Sulfur Compounds
The perception of sulfur compounds like DMTS begins with their interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of volatile sulfur compounds.[11][12] It is proposed that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the binding of the sulfur-containing odorant. This interaction triggers a conformational change in the receptor, initiating a signaling cascade.
The binding of the odorant to the OR activates an olfactory-specific G-protein (G_olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific odor.
Caption: Simplified signaling pathway for sulfur compound perception.
Conclusion
This compound is a critical analytical tool for any researcher, scientist, or professional involved in the study of flavor and off-flavor. Its use as an internal standard in Stable Isotope Dilution Assays provides unparalleled accuracy and precision in the quantification of the highly impactful aroma compound, Dimethyl Trisulfide. Understanding the principles of SIDA, employing robust analytical protocols, and appreciating the mechanisms of sulfur compound perception are essential for effective quality control, product development, and research in the food, beverage, and pharmaceutical industries. The methodologies and information presented in this guide offer a solid foundation for the successful application of this compound in these demanding fields.
References
- 1. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening and identification of precursor compounds of dimethyl trisulfide (DMTS) in Japanese sake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Human Metabolome Database: Showing metabocard for Dimethyl trisulfide (HMDB0013780) [hmdb.ca]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Enhanced Biological Potential of Deuterated Organosulfur Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, presents a compelling strategy to enhance the therapeutic potential of biologically active molecules. This technical guide delves into the burgeoning field of deuterated organosulfur compounds, exploring how this subtle atomic substitution can significantly modulate their pharmacokinetic and pharmacodynamic profiles. Organosulfur compounds, renowned for their diverse biological activities including antioxidant, anti-inflammatory, and anticancer effects, are prime candidates for deuteration. This guide provides an in-depth analysis of the underlying principles, synthesis methodologies, and biological evaluation of these novel entities. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and harness the potential of deuterated organosulfur compounds in modern therapeutics.
Introduction: The Deuterium Advantage in Organosulfur Chemistry
Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and medicine.[1] Prominent examples include allicin from garlic, sulforaphane from broccoli, and the essential endogenous antioxidant, glutathione.[2][3] These compounds exhibit a wide array of biological activities, making them attractive scaffolds for drug development.[1]
Deuteration, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful tool in medicinal chemistry to improve the metabolic stability and overall pharmacokinetic profile of drug candidates.[4][5] The fundamental principle behind this approach is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions.[6] This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic window.[4][7]
This guide will explore the intersection of these two fields, focusing on the synthesis, biological activity, and therapeutic potential of deuterated organosulfur compounds.
The Kinetic Isotope Effect in Organosulfur Compounds
The primary rationale for deuterating organosulfur compounds lies in the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy for cleavage. This difference in bond strength becomes particularly significant in metabolic pathways where C-H bond breaking is the rate-determining step, a common occurrence in cytochrome P450 (CYP450) mediated oxidation.[6]
By strategically placing deuterium at metabolically vulnerable sites within an organosulfur molecule, it is possible to:
-
Decrease the rate of metabolism: This leads to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[8]
-
Alter metabolic pathways: Deuteration can shift metabolism away from the formation of reactive or toxic metabolites, a phenomenon known as "metabolic switching".[8]
-
Enhance therapeutic efficacy: A more stable compound can maintain therapeutic concentrations for longer periods, potentially leading to improved efficacy and patient compliance through less frequent dosing.[4]
While specific quantitative data on the KIE in deuterated organosulfur compounds is still emerging in the scientific literature, the principles established with other deuterated drugs provide a strong foundation for expecting similar benefits.
Synthesis and Characterization of Deuterated Organosulfur Compounds
The synthesis of deuterated organosulfur compounds requires specialized methods to incorporate deuterium at specific molecular positions. General strategies include:
-
Use of deuterated starting materials: This is a straightforward approach where a commercially available deuterated precursor is used in a synthetic route.
-
Hydrogen-deuterium exchange reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or a base.
-
Reduction with deuterated reagents: Carbonyl groups or other reducible functionalities can be treated with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
General Experimental Protocol for Synthesis of Deuterated Diallyl Disulfide
The following is a representative, generalized protocol for the synthesis of a deuterated organosulfur compound, using deuterated diallyl disulfide as an example. Specific reaction conditions would require optimization.
-
Preparation of Deuterated Allyl Bromide: Commercially available deuterated allyl alcohol can be converted to deuterated allyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).
-
Synthesis of Deuterated Sodium Thiocyanate: Reaction of sodium cyanide with elemental sulfur can be performed in a deuterated solvent to yield deuterated sodium thiocyanate.
-
Formation of Deuterated Diallyl Disulfide: The deuterated allyl bromide is then reacted with the deuterated sodium thiocyanate, followed by a reduction step to yield deuterated diallyl disulfide.
-
Purification: The crude product is purified using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The fractions containing the desired product are collected and the solvent is removed under reduced pressure.
-
Characterization: The structure and purity of the deuterated diallyl disulfide are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The deuterium incorporation can be quantified by mass spectrometry and NMR analysis.
Biological Activity and Therapeutic Potential
The biological activities of organosulfur compounds are diverse and well-documented. Deuteration is expected to modulate these activities by altering their pharmacokinetic profiles, leading to enhanced therapeutic effects.
Antioxidant and Anti-inflammatory Activity
Many organosulfur compounds, such as allicin and diallyl trisulfide, are potent antioxidants and anti-inflammatory agents.[9][10] They often exert these effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12]
Table 1: Potential Impact of Deuteration on the Antioxidant Activity of Organosulfur Compounds
| Property | Non-Deuterated Organosulfur Compound | Expected Effect of Deuteration | Rationale |
| Nrf2 Activation | Activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[10][11] | Potentially prolonged activation of the Nrf2 pathway. | Increased metabolic stability could lead to sustained interaction with Keap1, the repressor of Nrf2. |
| IC50 (Antioxidant) | Compound-specific. | Potentially lower IC50 in cellular assays over time. | A longer intracellular half-life could lead to a more sustained antioxidant effect. |
| In vivo Efficacy | Demonstrates antioxidant and anti-inflammatory effects in animal models. | Enhanced and prolonged antioxidant and anti-inflammatory effects. | Improved pharmacokinetic profile leading to higher and more sustained plasma and tissue concentrations. |
Anticancer Activity
Organosulfur compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have shown promising anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[11]
Table 2: Potential Impact of Deuteration on the Anticancer Activity of Organosulfur Compounds
| Property | Non-Deuterated Organosulfur Compound | Expected Effect of Deuteration | Rationale |
| IC50 (Antiproliferative) | Compound-specific. | Potentially lower IC50 with longer incubation times. | Increased stability could lead to a more potent and sustained antiproliferative effect. |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines. | Potentially enhanced and more sustained induction of apoptosis. | A longer half-life could lead to prolonged activation of apoptotic pathways. |
| In vivo Tumor Growth Inhibition | Inhibits tumor growth in animal models. | Greater and more sustained tumor growth inhibition. | Improved pharmacokinetic profile leading to higher and more sustained concentrations at the tumor site. |
Signaling Pathways
The biological effects of organosulfur compounds are mediated through their interaction with various cellular signaling pathways. A key pathway influenced by many of these compounds is the Nrf2-Keap1 pathway, which is central to the cellular antioxidant response.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a deuterated organosulfur compound in comparison to its non-deuterated analog using liver microsomes.
-
Materials:
-
Test compounds (deuterated and non-deuterated organosulfur compound)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the t½ of the deuterated compound to its non-deuterated counterpart to determine the effect of deuteration on metabolic stability.
-
Cell Viability (MTT) Assay
This protocol describes a general method to assess the cytotoxicity of a deuterated organosulfur compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (deuterated and non-deuterated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the deuterated and non-deuterated organosulfur compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Future Perspectives and Conclusion
The application of deuterium in the design of novel organosulfur-based therapeutics is a promising and largely untapped area of research. While the foundational principles of the kinetic isotope effect are well-established, the systematic evaluation of deuterated organosulfur compounds is still in its early stages. Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader range of deuterated organosulfur compounds are needed to establish clear structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise effects of deuteration on the interaction of these compounds with their biological targets and their modulation of signaling pathways will be crucial.
-
Preclinical and Clinical Development: Promising deuterated candidates should be advanced into preclinical and, ultimately, clinical studies to validate their therapeutic potential in human diseases.
References
- 1. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diallyl Trisulfide Protects Rat Brain Tissue against the Damage Induced by Ischemia-Reperfusion through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]
- 11. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl-d6 Trisulfide: A Prospective Next-Generation Cyanide Antidote
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The focus of this technical guide is on Dimethyl Trisulfide (DMTS) as a potential cyanide antidote, due to the absence of publicly available research on the therapeutic effects of its deuterated form, Dimethyl-d6 Trisulfide (d6-DMTS). The potential of d6-DMTS as an enhanced therapeutic agent is discussed based on established principles of deuteration in pharmacology.
Introduction
Cyanide is a rapidly acting and highly lethal chemical agent that poses a significant threat in both industrial and mass casualty scenarios. The current standard of care for cyanide poisoning often involves intravenous administration, which can be impractical in pre-hospital settings. Dimethyl trisulfide (DMTS), a naturally occurring organosulfur compound found in plants like garlic and onions, has emerged as a promising, next-generation cyanide countermeasure that can be administered intramuscularly.[1][2] This guide provides a comprehensive overview of the existing research on DMTS, its mechanism of action, efficacy data from preclinical studies, and detailed experimental protocols. Furthermore, it explores the prospective therapeutic advantages of its deuterated analog, this compound (d6-DMTS).
Mechanism of Action: Sulfur Donation for Cyanide Detoxification
The primary mechanism by which DMTS counteracts cyanide toxicity is through the donation of a sulfur atom to convert cyanide (CN⁻) into the significantly less toxic thiocyanate (SCN⁻).[1][3] This process is catalyzed by the endogenous enzyme rhodanese, which is predominantly found in the mitochondria of the liver and kidneys.[1] However, a key advantage of DMTS over traditional sulfur donors like sodium thiosulfate is its ability to detoxify cyanide with high efficiency even in the absence of rhodanese.[3][4] This suggests a reduced dependence on enzymatic pathways, which could be beneficial in severe poisoning cases where enzymatic activity may be compromised.
dot
Caption: Proposed mechanism of DMTS in cyanide detoxification.
Quantitative Efficacy Data
The efficacy of DMTS has been evaluated in various animal models, consistently demonstrating significant protection against lethal doses of cyanide. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of DMTS vs. Sodium Thiosulfate
| Compound | Condition | Efficacy Relative to Sodium Thiosulfate | Reference |
| DMTS | With Rhodanese | >40x higher | [4] |
| DMTS | Without Rhodanese | ~80x higher | [4] |
Table 2: In Vivo Efficacy of Intramuscular DMTS in a Mouse Model
| Antidote (100 mg/kg) | Antidotal Potency Ratio (APR) | Reference |
| Sodium Thiosulfate | 1.1 | [4] |
| DMTS | 3.3 | [4] |
| APR = LD₅₀ of cyanide with antidote / LD₅₀ of cyanide without antidote |
Table 3: Survival Rates in a Swine Model of Acute Cyanide Toxicity
| Treatment | Survival Rate | Reference |
| Saline (Control) | 0% | [5] |
| DMTS (Intramuscular) | 83.3% | [5] |
| Saline (Control) | 30% | [6] |
| DMTS (Intramuscular, aqueous) | 90% | [6] |
Table 4: Efficacy of Intranasal DMTS in a Swine Model
| Treatment | Outcome | Reference |
| DMTS (Intranasal) | Significantly improved survival (p=0.0098) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols from key studies on DMTS.
Protocol 1: In Vitro Sulfur Donor Activity Assay
-
Objective: To determine the rate of thiocyanate formation from cyanide in the presence of a sulfur donor (DMTS or sodium thiosulfate), with and without the enzyme rhodanese.
-
Materials: Potassium cyanide (KCN), DMTS, sodium thiosulfate, rhodanese enzyme, phosphate buffer (pH 7.4), colorimetric reagent (e.g., ferric nitrate).
-
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, KCN, and either DMTS or sodium thiosulfate.
-
For enzymatic reactions, add a standardized amount of rhodanese to the mixture.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
At specified time points, stop the reaction (e.g., by adding formaldehyde).
-
Add a colorimetric reagent that reacts with the newly formed thiocyanate to produce a colored product.
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.
-
Calculate the concentration of thiocyanate formed and determine the reaction rate.
-
Protocol 2: In Vivo Efficacy in a Mouse Model (Antidotal Potency Ratio)
-
Objective: To determine the protective effect of DMTS against a lethal dose of cyanide in mice.
-
Animals: CD-1 mice.
-
Materials: Potassium cyanide (KCN) solution, DMTS solution, sterile saline.
-
Procedure:
-
Determine the median lethal dose (LD₅₀) of KCN administered subcutaneously.
-
Divide mice into treatment groups: vehicle control (saline) and DMTS.
-
Administer DMTS intramuscularly at a predetermined dose (e.g., 100 mg/kg).
-
After a short interval (e.g., 1 minute), administer varying doses of KCN subcutaneously to different subgroups.
-
Observe the animals for a specified period (e.g., 24 hours) and record mortality.
-
Calculate the LD₅₀ of KCN in the presence of the DMTS treatment.
-
The Antidotal Potency Ratio (APR) is calculated as the LD₅₀ of KCN with DMTS divided by the LD₅₀ of KCN without DMTS.
-
dot
Caption: Experimental workflow for determining the Antidotal Potency Ratio (APR).
Protocol 3: Efficacy in a Large Animal (Swine) Model
-
Objective: To evaluate the efficacy of intramuscular DMTS in a clinically relevant large animal model of severe cyanide toxicity.
-
Animals: Yorkshire cross swine.
-
Procedure:
-
Anesthetize and instrument swine for continuous monitoring of hemodynamics, vital signs, and laboratory values.
-
Allow animals to acclimate and breathe spontaneously.
-
Initiate a continuous infusion of potassium cyanide until the onset of apnea.
-
At a set time post-apnea (e.g., 5 minutes), administer intramuscular DMTS or a saline control.
-
Monitor physiological parameters, blood lactate levels, and time to return to spontaneous breathing.
-
A subset of surviving animals can be monitored for long-term outcomes, including neurological and muscle integrity assessments.
-
Pharmacokinetics and Blood-Brain Barrier Penetration
A significant advantage of DMTS is its lipophilic nature, which allows it to readily penetrate cell membranes and the blood-brain barrier, a critical target for cyanide's toxic effects.[1] Studies in mice have shown that after intramuscular injection, DMTS is rapidly absorbed into the blood (within 5 minutes) and quickly penetrates the brain (within 10 minutes).[8] This rapid central nervous system availability is a crucial feature for an effective cyanide antidote.
The Potential of this compound (d6-DMTS)
While no direct studies on the efficacy of d6-DMTS as a cyanide antidote have been published, the principle of deuteration offers a compelling rationale for its investigation. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile, a phenomenon known as the "kinetic isotope effect."
dot
Caption: The theoretical advantage of deuterating DMTS.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism, replacing hydrogen with deuterium can slow down this process. This can lead to:
-
Increased half-life: A slower rate of metabolism can result in the drug remaining in the system for a longer period.
-
Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the active drug reaching systemic circulation.
-
Prolonged therapeutic effect: A longer half-life can extend the duration of the drug's beneficial effects.
For DMTS, deuteration of the methyl groups to create d6-DMTS could potentially slow its metabolic degradation, leading to a more sustained plasma concentration and a longer window of therapeutic activity against cyanide. This could be particularly advantageous in scenarios of ongoing cyanide exposure or in cases where repeated dosing might otherwise be necessary.
Future Directions and Conclusion
DMTS has demonstrated significant promise as a rapidly acting, intramuscularly administered antidote for cyanide poisoning. Its high efficiency as a sulfur donor, even without enzymatic catalysis, and its ability to penetrate the blood-brain barrier make it a strong candidate for further development.
The logical next step in this line of research is the investigation of this compound. Preclinical studies are warranted to:
-
Compare the pharmacokinetic profiles of DMTS and d6-DMTS.
-
Evaluate the in vitro and in vivo efficacy of d6-DMTS as a cyanide antidote.
-
Assess the safety profile of d6-DMTS.
Should these studies confirm the hypothesized benefits of deuteration, d6-DMTS could represent a significant advancement in the field of cyanide countermeasures, offering a more robust and longer-lasting treatment option for this critical chemical threat.
References
- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antidotal efficacies of the cyanide antidote candidate dimethyl trisulfide alone and in combination with cobinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl trisulfide: A novel cyanide countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a 6-h N,N-Dimethyltryptamine (DMT) Infusion in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
In-Depth Technical Guide to the Thermal Decomposition of Dimethyl-d6 Trisulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of Dimethyl-d6 Trisulfide (DMTS-d6). Due to a lack of specific experimental data on the pyrolysis of this deuterated compound in the current literature, this guide synthesizes information from studies on its non-deuterated analogue, Dimethyl Trisulfide (DMTS), and other related organosulfur compounds. The methodologies, potential products, and reaction pathways described herein are based on established principles of thermal analysis and mass spectrometry, offering a predictive framework for researchers in this field.
Introduction
This compound is a deuterated form of a volatile organosulfur compound found in various natural sources and is of interest in fields such as flavor chemistry, atmospheric science, and as a potential therapeutic agent. Understanding its thermal stability and decomposition pathways is crucial for applications involving elevated temperatures, such as in chemical synthesis, and for analytical techniques like Gas Chromatography (GC) where thermal degradation can occur in the injection port. The deuterium labeling provides a valuable tool for mechanistic studies, allowing for the tracing of fragmentation patterns in mass spectrometry.
This guide outlines the expected thermal decomposition behavior of DMTS-d6, details appropriate experimental protocols for its investigation, and presents the data in a clear, structured format to aid in experimental design and data interpretation.
Proposed Thermal Decomposition Pathways
The thermal decomposition of dialkyl polysulfides is known to proceed through complex radical mechanisms. For Dimethyl Trisulfide, two primary decomposition routes are anticipated based on literature concerning similar compounds.
Route 1: Disproportionation
At lower temperatures, Dimethyl Trisulfide is known to undergo disproportionation, yielding Dimethyl Disulfide and Dimethyl Tetrasulfide. It is expected that DMTS-d6 will follow an analogous pathway.
Route 2: Pyrolysis at Elevated Temperatures
At higher temperatures, more extensive fragmentation is expected to occur. The pyrolysis of short-chain dialkyl polysulfides typically yields mercaptans, sulfides, and hydrogen sulfide. For DMTS-d6, the primary pyrolysis products are anticipated to be deuterated methanethiol (CD₃SH), dimethyl-d6 sulfide (CD₃SCD₃), and deuterium sulfide (D₂S). The initial pyrolysis temperature for non-deuterated DMTS has been reported to be 161°C at 1.0 MPa, suggesting a similar onset for DMTS-d6.
The following diagram illustrates the proposed primary thermal decomposition pathways for this compound.
Quantitative Data on Decomposition Products
While no specific quantitative data for the thermal decomposition of this compound has been found in the reviewed literature, the following table provides a template for organizing experimental results. An example with hypothetical data is included to illustrate its use. The primary analytical technique for obtaining such data would be Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Table 1: Hypothetical Quantitative Analysis of DMTS-d6 Thermal Decomposition Products by Py-GC/MS
| Pyrolysis Temperature (°C) | Decomposition Product | Chemical Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Relative Abundance (%) |
| 200 | Dimethyl-d6 Disulfide | C₂D₆S₂ | 100.24 | 8.5 | 65 |
| 200 | Dimethyl-d6 Tetrasulfide | C₂D₆S₄ | 164.36 | 12.2 | 35 |
| 400 | Dimethyl-d6 Sulfide | C₂D₆S | 68.19 | 5.1 | 45 |
| 400 | Deuterated Methanethiol | CD₄S | 52.14 | 4.3 | 30 |
| 400 | Dimethyl-d6 Disulfide | C₂D₆S₂ | 100.24 | 8.5 | 20 |
| 400 | Deuterium Sulfide | D₂S | 36.09 | 2.1 | 5 |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound thermal decomposition is provided below. This protocol is based on standard methodologies for the Py-GC/MS analysis of volatile sulfur compounds.
4.1. Sample Preparation
-
Prepare a stock solution of this compound in a high-purity, volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
For each pyrolysis experiment, deposit a precise volume (e.g., 1-5 µL) of the stock solution into a clean, deactivated pyrolysis sample cup.
-
Allow the solvent to evaporate completely under a gentle stream of inert gas (e.g., nitrogen or argon) at ambient temperature.
4.2. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis
The following diagram outlines the general workflow for the Py-GC/MS experiment.
Table 2: Recommended Py-GC/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Pyrolyzer | |
| Pyrolysis Temperature | 150°C - 600°C (in increments) |
| Temperature Ramp Rate | > 600°C/s (flash pyrolysis) |
| Pyrolysis Time | 10 - 20 seconds |
| Interface Temperature | 250°C |
| Gas Chromatograph | |
| Injection Port Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Temperature Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 30 - 300 |
| Scan Rate | 2 scans/second |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
4.3. Data Analysis
-
Product Identification: The eluted compounds are identified by comparing their mass spectra with reference spectra in the NIST/Wiley library and by interpreting the fragmentation patterns. The presence of deuterium will result in a mass shift of the molecular ion and fragment ions containing the CD₃ group.
-
Quantification: The relative abundance of each decomposition product is determined by integrating the peak area of its corresponding peak in the total ion chromatogram (TIC).
Conclusion
This technical guide provides a foundational understanding of the expected thermal decomposition products and pathways of this compound. While direct experimental data for this specific deuterated compound is not yet available, the information presented, based on analogous non-deuterated compounds, serves as a valuable resource for researchers. The detailed experimental protocols and data presentation formats are intended to facilitate the design and execution of studies aimed at elucidating the thermal decomposition of this compound, thereby contributing to a more complete understanding of its chemical behavior. Researchers are encouraged to use this guide as a starting point for their investigations and to publish their findings to enrich the scientific literature in this area.
Solubility of Dimethyl-d6 Trisulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dimethyl-d6 Trisulfide (CAS 58069-93-5), a deuterated analog of the naturally occurring organosulfur compound, Dimethyl Trisulfide. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse research and development settings, including its use as an internal standard in analytical chemistry and as a tracer in metabolic studies.
Due to a scarcity of publicly available quantitative solubility data for the deuterated form, this guide presents data for the non-deuterated Dimethyl Trisulfide (CAS 3658-80-8) as a close proxy. It is important to note that while the solubility is expected to be very similar, minor differences may exist due to the isotopic labeling.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility information for Dimethyl Trisulfide in a range of solvents. This data has been compiled from various chemical and safety data sheets.
| Solvent | Quantitative Solubility | Qualitative Solubility | Molar Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | - | ~792 mM[1][2] |
| Water | 1 mg/mL[1][2] | Very slightly soluble[3], Insoluble[4] | ~7.92 mM[1][2] |
| Ethanol | - | Soluble[3][5] | - |
| Methanol | - | Slightly Soluble[4] | - |
| Chloroform | - | Sparingly Soluble[4] | - |
| Propylene Glycol | - | Soluble[3][5] | - |
| Oils | - | Soluble[3][5] | - |
Note: The data presented above is for the non-deuterated Dimethyl Trisulfide. The molecular weight of this compound is approximately 132.30 g/mol , while that of Dimethyl Trisulfide is approximately 126.26 g/mol . This difference should be considered when utilizing this data.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol details a standardized procedure for determining the thermodynamic solubility of a compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a substance.
1. Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the exact weight of the added compound.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a consistent concentration in the supernatant.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Carefully aspirate the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing these standards using a suitable analytical method, such as HPLC.
-
Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration by interpolating from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
3. Data Reporting:
-
The solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific temperature at which the measurement was performed.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility using the shake-flask method.
References
Isotopic Labeling with Deuterium for Mass Spectrometry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling with deuterium, a non-radioactive isotope of hydrogen, has become an indispensable tool in mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of the principles, methodologies, and applications of deuterium labeling. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful techniques for proteomics, metabolic analysis, and pharmacokinetic studies. This document delves into the theoretical underpinnings of isotope dilution mass spectrometry and the kinetic isotope effect, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and metabolic pathways.
Core Principles of Deuterium Labeling
The utility of deuterium-labeled compounds in quantitative mass spectrometry is founded on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Deuterium-labeled molecules are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) workflows.[1][2] A known quantity of the deuterated analog of the analyte is added to a sample at the beginning of the sample preparation process.[3] Because the internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects, correcting for variability in sample preparation, chromatographic separation, and ionization efficiency.[1][3] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved.[3]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[4] In drug metabolism, if a C-H bond is cleaved in a rate-determining metabolic step, replacing that hydrogen with deuterium can slow down the metabolism of the drug.[5] This can lead to a longer drug half-life, increased exposure, and a reduction in the formation of toxic metabolites.[4][5]
Methodologies and Experimental Protocols
Metabolic Labeling with Deuterium Oxide (D₂O) for Protein Turnover Analysis
Metabolic labeling with D₂O, or heavy water, is a cost-effective and versatile method for studying protein synthesis and turnover in cells or whole organisms.[2][6] Deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis, and these labeled amino acids are then incorporated into newly synthesized proteins.[1]
Experimental Protocol: D₂O Labeling in Cell Culture
This protocol provides a general method for measuring protein synthesis rates in cultured cells.[1][7]
-
Cell Culture and Labeling:
-
Culture cells under standard conditions to the desired confluency.
-
Prepare a labeling medium by enriching the normal culture medium to a final concentration of 4-8% D₂O. It is crucial to pre-dilute the D₂O in the media before applying it to the cells to ensure complete and rapid labeling of free amino acids.[8]
-
To initiate labeling, replace the standard medium with the D₂O-containing medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of deuterium.[7]
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein using a suitable lysis buffer.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).[7]
-
Digest the proteins into peptides using a protease such as trypsin.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification.[1]
-
-
Data Analysis:
-
Specialized software is used to extract the isotope profiles of peptides.
-
The rate of protein turnover is determined from the time-dependent changes in the isotopic distribution of the peptides.[9]
-
Deuterium-Labeled Internal Standards for Quantitative Bioanalysis
Deuterium-labeled compounds are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[3]
Experimental Protocol: Quantification of a Drug in Plasma using a Deuterated Internal Standard
This protocol describes a general method for the quantification of a drug in a biological matrix.
-
Sample Preparation:
-
To an aliquot of plasma, add a known amount of the deuterium-labeled internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a chromatographic method that separates the analyte from other matrix components.
-
Detect the analyte and its deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.[10]
-
Quantitative Data Presentation
The use of deuterium labeling significantly impacts the pharmacokinetic parameters of drugs and improves the performance of analytical assays.
| Parameter | Analyte Alone | Analyte + Deuterated IS | Improvement |
| Precision (%CV) | 8.5 | 2.1 | 4.0x |
| Accuracy (%Bias) | -12.3 | -1.8 | 6.8x |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL | 10x |
| A summary of assay performance improvements with the use of a deuterated internal standard (IS). Data is illustrative and compiled from general findings in the field. |
| Drug | Parameter | Unlabeled | Deuterated | Fold Change |
| Drug X | Half-life (t½) (h) | 4.2 | 8.9 | 2.1 |
| AUC (ng·h/mL) | 12,300 | 28,500 | 2.3 | |
| Drug Y | Intrinsic Clearance (CLint) (µL/min/mg) | 150 | 65 | 2.3 |
| A summary of the impact of deuterium labeling on the pharmacokinetic parameters of hypothetical drugs. Data is illustrative of typical findings in drug metabolism studies.[11] |
Mandatory Visualizations
To better illustrate the workflows and principles discussed, the following diagrams are provided, generated using the Graphviz (DOT language).
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein turnover [utmb.edu]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Dimethyl Trisulfide Using Dimethyl-d6 Trisulfide as an Internal Standard by GC-MS
Abstract
This application note details a robust and validated method for the quantitative analysis of Dimethyl Trisulfide (DMTS) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Dimethyl-d6 Trisulfide (DMTS-d6) as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis[1][2]. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for DMTS, a compound of interest in fields such as food science, environmental analysis, and as a potential therapeutic agent[3][4].
Introduction
Dimethyl Trisulfide (DMTS) is a volatile sulfur compound that contributes to the aroma and flavor of a variety of foods and beverages. It is also a compound of interest in environmental monitoring and has been investigated as a potential antidote for cyanide poisoning[3][4]. Accurate quantification of DMTS is crucial for quality control, environmental assessment, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile compounds like DMTS[5][6].
The use of an internal standard is critical for achieving accurate and precise quantification in GC-MS, as it compensates for variations in sample injection volume, and potential matrix effects[2][7]. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the mass spectrometer. Deuterated analogs of the analyte, such as this compound (DMTS-d6), are excellent internal standards because they co-elute with the analyte and exhibit similar extraction and ionization behavior, while their mass difference allows for clear differentiation by the mass spectrometer[7]. This application note provides a comprehensive protocol for the use of DMTS-d6 as an internal standard for the quantification of DMTS.
Experimental Protocols
Materials and Reagents
-
Dimethyl Trisulfide (DMTS), analytical standard grade
-
This compound (DMTS-d6), as an internal standard (IS)[5]
-
Methanol (LC-MS grade)[5]
-
Nitric Acid (for sample preparation, e.g., blood matrix)[5]
-
Deionized water
-
Sample matrix (e.g., whole blood, water, food extract)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler (optional, but recommended for high throughput)
-
Sample extraction equipment (e.g., Stir Bar Sorptive Extraction (SBSE) unit, Dynamic Headspace (DHS) system)[3][5]
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of DMTS and DMTS-d6 in methanol at a concentration of 10 mM. Store at -30°C[5].
-
Working Standard Solutions: Prepare a series of working standard solutions of DMTS by serial dilution of the primary stock solution in methanol to cover the desired calibration range (e.g., 0.5 µM to 100 µM)[5].
-
Internal Standard Spiking Solution: Prepare a working solution of DMTS-d6 at a fixed concentration (e.g., 5 µM) in methanol[5].
Sample Preparation (Example using Stir Bar Sorptive Extraction from Whole Blood)
-
To a 20 mL glass vial, add 450 µL of whole blood[5].
-
Add 1 mL of 90 mM aqueous nitric acid to lyse the red blood cells and denature proteins[5].
-
Spike the sample with 25 µL of the desired DMTS working standard solution (for calibration curve and quality control samples) or methanol (for blank samples)[5].
-
Spike all samples (calibrators, QCs, and unknowns) with 25 µL of the 5 µM DMTS-d6 internal standard solution[5].
-
Add a polydimethylsiloxane (PDMS)-coated stir bar to the vial[5].
-
Cap the vial and perform the stir bar sorptive extraction for 1 hour at 700 rpm[5].
-
After extraction, remove the stir bar, gently dry it, and place it in a thermal desorption unit (TDU) tube for GC-MS analysis[5].
GC-MS Analysis
-
Thermal Desorption: The DMTS and DMTS-d6 are thermally desorbed from the stir bar into the GC inlet.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a BPX-Volatiles (60m x 0.25mm, 1.4µm), is used for separation[8].
-
Carrier Gas: Helium.
-
Oven Temperature Program: An example program starts at an initial temperature of 90°C for 1 minute, followed by a ramp of 30°C/min to 270°C, holding for 7 minutes[9]. The elution time for both DMTS and DMTS-d6 is approximately 2.9 minutes under these conditions[5].
-
-
Mass Spectrometer (MS) Conditions:
Data Analysis and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the DMTS quantifier ion (m/z 126) to the DMTS-d6 quantifier ion (m/z 132) against the concentration of the DMTS standards. The concentration of DMTS in unknown samples is then calculated from the linear regression equation of the calibration curve[1].
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or ICH) to ensure its reliability[5][10]. Key validation parameters are summarized in the tables below.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [6][11] |
| Limit of Detection (LOD) | 0.04 µM - 0.06 µM | [3] |
| Limit of Quantitation (LOQ) | 0.1 µM - 0.5 µM | [3][6] |
| Dynamic Range | 0.2 µM to 100 µM | [3] |
Table 2: Accuracy and Precision Data
| Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | < 10% | < 9% | 100 ± 15% | [3] |
| Medium QC | < 10% | < 9% | 100 ± 15% | [3] |
| High QC | < 10% | < 9% | 100 ± 15% | [3] |
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of DMTS using DMTS-d6 as an internal standard by GC-MS.
Signaling Pathway Diagram (Logical Relationship)
Caption: Principle of using a deuterated internal standard to correct for analytical variability.
Conclusion
The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of Dimethyl Trisulfide by GC-MS. The presented protocol, including stir bar sorptive extraction and selected ion monitoring, offers excellent sensitivity, accuracy, and precision. This method is suitable for a wide range of applications in research, clinical, and industrial settings where accurate determination of DMTS is required. The detailed validation data confirms the suitability of this approach for routine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. MASONACO - Dimethylsulfide in beer [masonaco.org]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the Sample Preservation and Analysis of Dimethyl Disulfide and Dimethyl Trisulfide in Tap Water and Source Water [agris.fao.org]
Application Note: Quantitative Analysis of Volatile Sulfur Compounds in Complex Matrices Using Dimethyl-d6 Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of molecules that play a critical role in the aroma and flavor profiles of various foods and beverages, and are also significant as biomarkers in clinical diagnostics and environmental monitoring. Accurate quantification of these compounds at trace levels is often challenging due to their volatility, reactivity, and the complexity of the sample matrix. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and precise method for the quantification of analytes in complex matrices.[1] This technique utilizes a stable isotope-labeled version of an analyte as an internal standard, which behaves chemically and physically identically to the native analyte. This corrects for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantification of various VSCs, including hydrogen sulfide (H₂S), methanethiol (MeSH), dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS), using Dimethyl-d6 Trisulfide (DMTS-d6) as an internal standard.
Principle of the Method
A known amount of the internal standard, this compound (DMTS-d6), is added to the sample at the beginning of the sample preparation procedure. Both the native VSCs and the deuterated internal standard are then extracted from the sample matrix, typically using headspace solid-phase microextraction (HS-SPME), and analyzed by GC-MS. Quantification is achieved by calculating the peak area ratio of the native VSC to the deuterated internal standard and comparing this to a calibration curve prepared with known concentrations of the target VSCs and a constant concentration of the internal standard.
Data Presentation
The following tables summarize the typical quantitative performance parameters for the analysis of volatile sulfur compounds using a stable isotope dilution GC-MS method. While specific data for all compounds using DMTS-d6 as the internal standard is not exhaustively available, the data presented for similar methods, such as the analysis of dimethyl disulfide (DMDS) using DMDS-d6, are representative of the expected performance.[2]
Table 1: Method Detection and Quantification Limits
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dimethyl Sulfide (DMS) | 29 ng/L[3] | - |
| Dimethyl Disulfide (DMDS) | 1.2 ng/L[3] | 30 nM[2] |
| Dimethyl Trisulfide (DMTS) | 5.0 ng/L[3] | - |
Table 2: Linearity and Precision
| Compound | Linear Range | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |
| Dimethyl Disulfide (DMDS) | 0.1 - 200 µM[2] | <5%[2] | <6%[2] |
Table 3: Accuracy and Recovery
| Compound | Matrix | Spiked Recovery (%) |
| Dimethyl Sulfide (DMS) | Freshwater | 97.22 - 99.07[3] |
| Dimethyl Disulfide (DMDS) | Freshwater | 93.39 - 99.34[3] |
| Dimethyl Trisulfide (DMTS) | Freshwater | 91.17 - 99.25[3] |
| Dimethyl Disulfide (DMDS) | Swine Blood | 100 ± 14 (Intra-assay), 100 ± 11 (Inter-assay)[2] |
Experimental Protocols
Materials and Reagents
-
Standards: Hydrogen sulfide (H₂S), methanethiol (MeSH), dimethyl sulfide (DMS), dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS) (analytical grade, >98% purity).
-
Internal Standard: this compound (DMTS-d6) (isotopic purity >99 atom % D).
-
Solvents: Methanol (LC-MS grade), Dichloromethane (GC grade).
-
Gases: Helium (ultra-high purity, 99.999%), Nitrogen (high purity).
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.[4]
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of each VSC standard and DMTS-d6 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of the VSCs by serial dilution of the primary stock solutions with the sample matrix (e.g., synthetic wine, buffer) to create a calibration curve (e.g., 0.1, 1, 10, 50, 100, 500 µg/L).
-
Internal Standard Spiking Solution: Prepare a working solution of DMTS-d6 at a concentration of 10 mg/L in methanol.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Sample Aliquoting: Place a 5 mL aliquot of the liquid sample (e.g., biological fluid, beverage) into a 20 mL headspace vial. For solid samples, an appropriate weight should be used.
-
Internal Standard Spiking: Add a known amount of the DMTS-d6 internal standard spiking solution to each sample and calibration standard (e.g., 10 µL of a 10 mg/L solution to achieve a final concentration of 20 µg/L).
-
Matrix Modification (Optional): For aqueous samples, the addition of salt (e.g., 1 g NaCl) can improve the extraction efficiency of volatile compounds.[4]
-
Equilibration: Seal the vials and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the VSCs between the sample and the headspace.
-
SPME Extraction: Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[4]
GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated GC inlet for thermal desorption of the analytes.
-
Gas Chromatography (GC) Conditions (Typical):
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each VSC and for DMTS-d6. For example, for DMDS, monitor m/z 94 and 79, and for DMDS-d6, monitor m/z 100 and 82.[2]
-
Mandatory Visualization
Caption: Experimental workflow for VSC quantification.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution GC-MS method provides a robust, sensitive, and accurate approach for the quantification of volatile sulfur compounds in complex matrices. This method effectively compensates for matrix effects and variations in sample preparation, leading to reliable and reproducible results. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the analysis of VSCs in a variety of applications.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing compounds are integral to a multitude of biological functions, including cellular redox balance, detoxification, and cell signaling. The precise and accurate measurement of these molecules is crucial for advancing our understanding of disease pathogenesis, discovering reliable biomarkers, and accelerating the development of novel therapeutics. Stable Isotope Dilution Mass Spectrometry (SID-MS) has become the definitive method for quantifying sulfur compounds in complex biological samples.[1]
This document provides comprehensive protocols for the quantification of two critical sulfur-containing molecules, glutathione and hydrogen sulfide, utilizing SID-MS. The principles and methodologies detailed here can be adapted for the analysis of a broad spectrum of other sulfur compounds.
Principle of Stable Isotope Dilution
Stable Isotope Dilution (SID) is a quantitative technique that employs a stable isotope-labeled version of the analyte as an internal standard. This isotopically labeled standard is chemically identical to the target analyte but possesses a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S, ²H). A known quantity of the labeled standard is introduced into the sample at the initial stage of preparation. The ratio of the endogenous analyte to the spiked internal standard is then measured by mass spectrometry. This method offers high accuracy and precision as it effectively corrects for analyte loss during sample processing and variations in instrument response.[1][2]
Experimental Protocols
Quantification of Glutathione (GSH) and Glutathione Disulfide (GSSG) in Cultured Cells
This protocol outlines the measurement of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in cell culture samples.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Isotopically labeled internal standards: [¹³C₂,¹⁵N]-GSH and [¹³C₂,¹⁵N]-GSSG
-
Ice-cold 5% (w/v) metaphosphoric acid (MPA)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.[1]
-
Internal Standard Spiking: Add a known concentration of the isotopically labeled internal standards, [¹³C₂,¹⁵N]-GSH and [¹³C₂,¹⁵N]-GSSG, to the cell pellet.[1]
-
Cell Lysis and Protein Precipitation: Add ice-cold 5% (w/v) MPA to the cells to lyse them and precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the GSH and GSSG, for subsequent LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the supernatant using a suitable LC-MS/MS method. Monitor the specific mass transitions for the native and isotopically labeled GSH and GSSG.
-
Data Analysis: Calculate the peak area ratios of the endogenous analytes to their corresponding internal standards. Quantify the concentrations using a calibration curve generated with known concentrations of unlabeled standards and a fixed concentration of the internal standards.
Quantification of Total Hydrogen Sulfide (H₂S) in Plasma
This protocol is designed for the quantification of total H₂S in plasma samples.
Materials:
-
Anticoagulant (e.g., EDTA)
-
[³⁴S]H₂S internal standard
-
Methanol
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect blood in tubes containing an anticoagulant and immediately centrifuge to separate the plasma.[1]
-
Internal Standard Spiking: Add a known amount of [³⁴S]H₂S internal standard to the plasma sample.[1][3]
-
Protein Precipitation: Add methanol to the plasma to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the H₂S for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Employ a suitable LC gradient to separate the analyte of interest from other matrix components. Monitor the specific multiple reaction monitoring (MRM) transitions for the derivatized H₂S and its ³⁴S-labeled counterpart.[1]
-
Data Analysis: Calculate the peak area ratios and determine the concentration from a calibration curve, similar to the glutathione analysis.
Data Presentation
The following tables summarize the performance characteristics of the stable isotope dilution assays for various sulfur compounds.
Table 1: Performance Characteristics of H₂S and Thiol Quantification by LC-MS/MS [3][4]
| Analyte | Intra-day Reproducibility (≤%) | Inter-day Reproducibility (≤%) | Linearity (r²) | Recovery (%) | Stability (%) |
| Total H₂S | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
| Cysteine | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
| Homocysteine | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
| Glutathione | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
| Glutamylcysteine | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
| Cysteinylglycine | 7.6 | 12.7 | > 0.997 | 90.9 - 110 | 90.0 - 100.5 |
Table 2: Performance of Online ID CE/ICP-MS for Sulfur Compound Quantification [5][6]
| Compound | Limit of Detection (mg L⁻¹) | Limit of Quantification (mg L⁻¹) | Correlation Coefficient (r) | Recovery (%) |
| Sulfate | 1.3 - 2.6 | 4.1 - 8.4 | 0.99 | 98 - 105 |
| Methionine | 1.3 - 2.6 | 4.1 - 8.4 | 0.99 | 98 - 105 |
| Cysteine | 1.3 - 2.6 | 4.1 - 8.4 | 0.99 | 98 - 105 |
| Cystine | 1.3 - 2.6 | 4.1 - 8.4 | 0.99 | 98 - 105 |
| Albumin | 1.3 - 2.6 | 4.1 - 8.4 | 0.99 | 98 - 105 |
Visualizations
Caption: Experimental workflow for stable isotope dilution analysis of sulfur compounds.
Caption: Simplified overview of endogenous hydrogen sulfide (H₂S) production and its key physiological roles.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Online Isotope Dilution CE/ICP-MS Method for the Quantification of Sulfur in Biological Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volatile Organic Compound (VOC) Analysis
This document provides detailed application notes and experimental protocols for common sample preparation techniques used in the analysis of volatile organic compounds (VOCs). It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for VOC extraction and concentration from various sample matrices.
Static Headspace (Static HS)
Application Note
Static Headspace (HS) is a robust and straightforward technique for the analysis of VOCs in solid or liquid samples.[1] The principle is based on the partitioning of volatile analytes between the sample matrix and the gas phase (headspace) in a sealed, thermostatically controlled vial.[2] After allowing the system to reach equilibrium, a fixed volume of the headspace gas is injected into a gas chromatograph (GC) for analysis.[3] This method is particularly advantageous for its simplicity, ease of automation, and for minimizing the introduction of non-volatile matrix components into the GC system, which results in cleaner chromatograms.[2][4]
Static HS is widely used for applications such as the analysis of residual solvents in pharmaceuticals, flavor and fragrance profiling in food and consumer products, and screening for VOCs in environmental samples.[1][5] While it is a simple and reproducible method, its sensitivity is limited by the equilibrium concentration of the analyte in the headspace, making it best suited for analytes with high volatility and relatively high concentrations.[5][6]
Experimental Protocol: Static Headspace GC
-
Sample Preparation :
-
Accurately weigh or pipette a predetermined amount of the liquid or solid sample into a headspace vial (e.g., 10 mL or 20 mL).[7]
-
For solids, an appropriate solvent may be added to aid in the release of volatiles. For aqueous samples, a matrix modifier (e.g., sodium chloride) can be added to increase the vapor pressure of the analytes.
-
The sample volume should be about 1/3 to 1/2 of the total vial volume to provide adequate headspace.[2]
-
-
Vial Sealing :
-
Immediately seal the vial with a septum and an aluminum crimp cap to ensure a gas-tight seal.[7]
-
-
Incubation and Equilibration :
-
Place the sealed vial into the headspace autosampler's oven.
-
Heat the vial for a specific time (e.g., 15-30 minutes) and at a specific temperature (e.g., 80-120 °C) to facilitate the partitioning of VOCs into the headspace until equilibrium is reached.[2] These parameters must be optimized based on the analytes and sample matrix.
-
-
Pressurization and Injection :
-
GC Analysis :
-
The injected VOCs are separated on an appropriate GC column and detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]
-
Workflow Diagram: Static Headspace
References
- 1. azom.com [azom.com]
- 2. Headspace GC Sample Preparation: Everything You Need to Know [hplcvials.com]
- 3. Headspace [sepsolve.com]
- 4. iltusa.com [iltusa.com]
- 5. Static vs. Dynamic Headspace GC: Key Differences Explained [hplcvials.com]
- 6. researchgate.net [researchgate.net]
- 7. Basics Of Headspace Sampling in Gas Chromatography - Industry news - News [alwsci.com]
- 8. iltusa.com [iltusa.com]
Application Note: Quantitative Analysis of Dimethyl-d6 Trisulfide in Biological Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dimethyl-d6 Trisulfide (DMTS-d6) in biological matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). DMTS-d6 is a deuterated analog of Dimethyl Trisulfide (DMTS), a compound of interest in various fields, including its potential as a cyanide antidote.[1] This method provides a reliable workflow for researchers requiring accurate quantification of this stable isotope-labeled compound, often used as an internal standard in pharmacokinetic and metabolic studies. The protocol outlines optimal sample preparation, HS-SPME conditions, and GC-MS parameters to achieve excellent sensitivity, linearity, and reproducibility.
Introduction
Dimethyl Trisulfide (DMTS) is a volatile sulfur compound found in a variety of natural sources and is also investigated for its therapeutic potential.[1] The use of stable isotope-labeled internal standards, such as this compound (DMTS-d6), is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations during sample preparation and analysis.[2] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[3] When coupled with the selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for trace-level analysis. This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of DMTS-d6, adaptable for various research and drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound (DMTS-d6) : Certified reference standard
-
Methanol (LC-MS grade)
-
Nitric Acid (Reagent grade) [2]
-
Sodium Chloride (NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
SPME Fiber Assembly : Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm[3][4]
Sample Preparation
-
Matrix Preparation : For method development and calibration, a surrogate matrix (e.g., blank plasma or homogenized tissue in PBS) should be used.
-
Standard and Sample Preparation :
-
Prepare stock solutions of DMTS-d6 in methanol.
-
Create a series of calibration standards by spiking the surrogate matrix with the DMTS-d6 stock solution to achieve the desired concentration range.
-
For sample analysis, thaw the biological samples (e.g., plasma, blood, tissue homogenate) on ice.
-
-
Extraction Procedure :
-
Pipette 1 mL of the sample (calibration standard or unknown) into a 20 mL headspace vial.
-
Add 1 mL of 90 mM aqueous nitric acid to lyse cells and denature proteins.[2]
-
Add 0.3 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace.[3]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Vortex the vial for 10 seconds.
-
HS-SPME Procedure
-
Incubation and Extraction :
-
Desorption :
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[5]
-
GC-MS Parameters
-
Gas Chromatograph : Agilent 7890B GC or equivalent
-
Mass Spectrometer : Agilent 5977A MSD or equivalent
-
Column : DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature : 250°C
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C[6]
-
-
MS Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C[6]
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the expected quantitative performance of the HS-SPME-GC-MS method for this compound based on typical validation data for similar volatile sulfur compounds.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 100 µM |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.998 |
This data is representative of the analysis of dimethyl trisulfides in biological matrices.[2]
Table 2: Method Sensitivity (Limit of Detection and Quantification)
| Parameter | Concentration |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.2 µM |
Representative values for the analysis of dimethyl trisulfides.[5]
Table 3: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (1 µM) | 95 - 105% | < 10% |
| Mid QC (10 µM) | 98 - 102% | < 8% |
| High QC (80 µM) | 97 - 103% | < 9% |
Typical accuracy and precision values for the analysis of dimethyl trisulfides in biological matrices.[5]
Mandatory Visualization
Caption: Experimental workflow for HS-SPME-GC-MS analysis of DMTS-d6.
Caption: Key parameters in method development and validation.
Conclusion
The described Headspace SPME-GC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The protocol is straightforward, requires minimal sample preparation, and is amenable to automation. The performance characteristics, including linearity, sensitivity, accuracy, and precision, make this method highly suitable for demanding applications in research, clinical, and pharmaceutical settings where accurate measurement of this deuterated compound is essential.
References
- 1. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.jaas.ac.cn [en.jaas.ac.cn]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Pharmacokinetic Studies Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetics (PK), the accurate quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis.[1][2] This document provides detailed application notes and experimental protocols for the effective implementation of deuterated standards in PK studies, ensuring the generation of high-quality, reliable, and reproducible data.
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3] This substitution results in a compound that is chemically and physically almost identical to the analyte but with a higher mass, allowing it to be distinguished by a mass spectrometer.[4] The near-identical nature of a deuterated internal standard to the analyte is the cornerstone of its superiority in quantitative bioanalysis.[3]
Advantages of Using Deuterated Internal Standards
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation.[5] This co-elution ensures that both the analyte and the internal standard experience the same analytical variations, thus providing robust correction for:
-
Sample Preparation Variability: Losses that may occur during sample extraction, evaporation, and reconstitution are a common source of error. A deuterated internal standard, added at the beginning of this process, experiences the same losses as the analyte, ensuring the final analyte-to-internal standard ratio remains constant.[1]
-
Matrix Effects: The complex composition of biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[5] Since the deuterated internal standard co-elutes and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte, effectively normalizing these effects.[5][6]
-
Instrumental Variability: A deuterated internal standard compensates for minor fluctuations in injection volume and instrument response, leading to improved accuracy and precision of the analytical method.
Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical assay. The following tables summarize comparative data from studies evaluating deuterated internal standards against structural analogs (non-deuterated internal standards).
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
Table 2: Comparative Performance of a Deuterated vs. Structural Analog Internal Standard for the Quantification of Everolimus
| Performance Parameter | Deuterated IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Accuracy (%) | 97.5 - 104.3 | 95.8 - 106.1 |
| Precision (%CV) | 2.1 - 5.6 | 3.5 - 7.8 |
| Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV).[7] |
Table 3: Comparison of a Deuterated vs. Butyric Acid Analog Internal Standard for the Analysis of Kahalalide F
| Parameter | Deuterated IS | Analog IS |
| Mean Bias (%) | 100.3 | 96.8 |
| Standard Deviation of Bias (%) | 7.6 | 8.6 |
| A study comparing a deuterated internal standard with a butyric acid analog for the analysis of the depsipeptide kahalalide F demonstrated a significant improvement in both precision and accuracy with the use of the SIL-IS.[8] |
Experimental Protocols
A full validation of a bioanalytical method should be conducted to ensure its reliability for the intended application.[1] The following are general protocols for key experiments in a pharmacokinetic study using a deuterated internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a reference standard of the analyte and dissolve it in a suitable solvent (e.g., DMSO, Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh the deuterated internal standard and dissolve it in a suitable solvent.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to prepare a series of working solutions for spiking into a blank biological matrix to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid) to the desired final concentration.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.
Protocol 4: Bioanalytical Method Validation
A comprehensive validation should assess the following parameters:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences.[1]
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision are determined by analyzing at least five replicates of each QC level on the same day and on at least three different days, respectively.
-
Matrix Effect: This assesses the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Stability: The stability of the analyte and internal standard is evaluated under various conditions, including freeze-thaw cycles and short-term (bench-top) storage.
Visualizations
The following diagrams illustrate key workflows and logical relationships in pharmacokinetic studies using deuterated internal standards.
Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for the Use of Dimethyl-d6 Trisulfide as an Internal Standard in Quantitative Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in quantitative analytical studies requiring the use of an internal standard for the accurate determination of Dimethyl Trisulfide (DMTS) or other related volatile sulfur compounds.
Introduction:
Dimethyl-d6 Trisulfide (DMTS-d6) is the deuterated form of Dimethyl Trisulfide (DMTS), a volatile organic sulfur compound.[1][2] Due to its chemical similarity to DMTS and its distinct mass, DMTS-d6 serves as an excellent internal standard (IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is a robust method to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of analytical measurements.[3] This document provides a detailed protocol for spiking samples with DMTS-d6 for the quantitative analysis of DMTS in biological and other matrices.
Quantitative Data Summary
The following table summarizes the performance characteristics of an analytical method for DMTS using DMTS-d6 as an internal standard in rabbit whole blood. This data is provided as a reference for expected method performance.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 µM | [4][5] |
| Dynamic Range | 0.5 - 100 µM | [4][5] |
| Inter-assay Accuracy | 100 ± 15% | [4] |
| Intra-assay Accuracy | 100 ± 9% | [4] |
| Inter-assay Precision (%RSD) | < 10% | [4] |
| Intra-assay Precision (%RSD) | < 9% | [4] |
Experimental Protocol: Spiking Samples with this compound
This protocol is based on a validated method for the determination of DMTS in whole blood using stir bar sorptive extraction (SBSE) and GC-MS.[5][6] It can be adapted for other sample matrices and analytical techniques.
1. Materials and Reagents:
-
This compound (DMTS-d6) internal standard[6]
-
Dimethyl Trisulfide (DMTS) analytical standard[6]
-
Methanol (or other suitable solvent) for stock solutions[6]
-
Sample matrix (e.g., whole blood, water, soil extract)
-
Reagents for sample preparation (e.g., acid for denaturation)[5][6]
-
Appropriate vials and closures
-
Calibrated pipettes
2. Preparation of Internal Standard Stock and Working Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of DMTS-d6 in a suitable solvent such as methanol. For example, a 10 mM stock solution can be prepared and stored at -30°C.[6] The stability of the stock solution should be monitored over time.
-
Internal Standard Working Solution: Prepare a working solution of DMTS-d6 by diluting the stock solution to a concentration appropriate for spiking into the samples. The final concentration of the IS in the sample should be within the linear dynamic range of the analytical method. For instance, a final concentration of 5 µM was used in a study with rabbit blood.[6]
3. Sample Spiking Procedure:
The following procedure outlines the steps for spiking a sample with the DMTS-d6 internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-1461937) | 58069-93-5 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Prevention of Deuterium Loss in Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid deuterium loss in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems related to deuterium loss.
Issue 1: Gradual Decrease in Deuterated Standard Signal Intensity Over Time in LC-MS Analysis
Symptoms:
-
Decreasing peak area for the deuterated internal standard in sequential analyses.[1]
-
Inaccurate and imprecise quantitative results.[1]
-
Emergence of a peak corresponding to the unlabeled analyte in the internal standard solution.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Detailed Steps:
-
Review Storage and Handling Procedures :
-
Solvent : Check if stock or working solutions are stored in protic solvents like water or methanol. These solvents are sources of hydrogen and can facilitate deuterium exchange.[1] If possible, use aprotic solvents such as acetonitrile or DMSO for long-term storage.[1][2]
-
pH : Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is typically at its minimum in the pH range of 2.5 to 3.[1][2] Avoid strongly acidic or basic conditions in your sample diluent and mobile phase.
-
Temperature : Higher temperatures accelerate the rate of exchange.[1] Store standards at the lowest practical temperature (e.g., 4°C or -20°C) to slow down this process.[2][3]
-
-
Conduct a Stability Study :
-
Prepare a solution of the deuterated standard in your typical sample diluent or mobile phase.
-
Analyze the solution at various time points (e.g., immediately, after 2, 4, 8, and 24 hours) under your typical experimental conditions (e.g., autosampler temperature).
-
Monitor the peak area of the deuterated standard and look for the appearance or increase of a peak corresponding to the unlabeled analyte.[1]
-
-
Confirm Mass Shift via Mass Spectrometry :
-
Acquire a full-scan mass spectrum of an aged standard solution.
-
Look for ions that correspond to the loss of one or more deuterium atoms, which confirms that back-exchange is occurring.[1]
-
-
Implement Corrective Actions :
Issue 2: Low or No Deuterium Incorporation Observed in HDX-MS Experiments
Symptoms:
-
Mass spectra show minimal or no mass shift after incubation in D₂O buffer.
-
Deuterium uptake plots show unexpectedly low values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high back-exchange in HDX-MS.
Detailed Steps:
-
Verify Quench Conditions : The most critical step to prevent back-exchange (the loss of incorporated deuterium) is proper quenching.
-
Review Post-Quench Processing : The longer the sample is in a protiated (H₂O) environment, the more back-exchange will occur.[4] Back-exchange levels can reach 30-50% during post-quench processing.[4]
-
Temperature Control : All post-quench liquid chromatography steps, including digestion and separation, should be performed at low temperatures, ideally 0-1°C, using a chilled chromatography system.[4] A 22°C increase in temperature can raise the exchange rate 10-fold.[4]
-
Speed : Automate and optimize your workflow to minimize the time between quenching and analysis. Aim for total post-quench processing times of less than 20 minutes.[4]
-
-
Check for Ineffective Digestion : If the protein is not properly digested, large, structured portions may not show significant deuterium uptake.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for deuterated compounds? A1: To prevent degradation and maintain isotopic enrichment, deuterated compounds should be stored under cool, dark, and dry conditions.[3] Tightly sealed amber vials are recommended to protect from light and moisture.[3] For long-term stability, temperatures of 2-8°C or -20°C are often suggested.[3]
Q2: How should I prepare stock and working solutions of deuterated standards? A2: Allow the standard to equilibrate to room temperature before opening to prevent condensation.[2] Use a high-purity, dry, aprotic solvent whenever possible.[2] Ensure the standard is completely dissolved before making it up to the final volume. Store stock solutions in tightly sealed containers at the recommended temperature, and prepare working solutions fresh when possible.[2]
Q3: My deuterated compound is hygroscopic. How should I handle it? A3: Handle hygroscopic compounds in a controlled low-humidity environment, such as a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen).[4][7] Store them in a desiccator over a suitable drying agent.[7] Dry all glassware thoroughly in an oven (e.g., >100°C for at least 4 hours) and cool in a desiccator before use.[7]
Understanding Deuterium Exchange
Q4: What is deuterium-hydrogen (H/D) exchange and why is it a problem? A4: H/D exchange is a chemical reaction where a deuterium atom on a standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1][6] This is a major concern as it alters the mass of the internal standard, which can lead to underestimation of its concentration and, consequently, overestimation of the analyte's concentration in mass spectrometry analysis.[1]
Q5: Which deuterium positions on a molecule are most susceptible to exchange? A5: The stability of a deuterium label is highly dependent on its position within the molecule.
-
Highly Labile : Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are very susceptible to exchange with protons from protic solvents.[2]
-
Moderately Labile : Deuterium atoms on carbons adjacent to carbonyl groups (alpha-protons) can also be labile, especially under acidic or basic conditions, due to keto-enol tautomerism.[2][8]
-
Highly Stable : Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally stable under typical analytical conditions.[2]
Q6: How do pH, temperature, and solvent choice affect the stability of deuterated standards? A6: These are the three most critical factors influencing the rate of H/D exchange. The relationship is summarized in the table below.
| Factor | Condition | Impact on H/D Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[2] The minimum rate often occurs around pH 2.5-3.[1][2] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C or 0°C for HDX).[2][4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF, Chloroform-d) when possible.[2][4] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[2] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[2] |
Application-Specific Issues
Q7: I am using a deuterated solvent for NMR. How can I avoid seeing a large water peak? A7: Most deuterated solvents are hygroscopic and will readily absorb atmospheric water.[4] To minimize water peaks:
-
Use single-use ampoules of deuterated solvent.[4]
-
Dry NMR tubes and pipettes in an oven overnight and cool them in a desiccator.[9]
-
Handle the solvent and prepare the sample in a dry atmosphere (e.g., a glove box).[4][7]
-
For highly sensitive samples, consider pre-rinsing the NMR tube with D₂O to exchange protons on the glass surface, followed by rinsing with a deuterated organic solvent to remove the D₂O.[9]
Q8: In my LC-MS analysis, the deuterated standard elutes slightly earlier than the unlabeled analyte. Is this a problem? A8: This is a known phenomenon called the "deuterium isotope effect," which can cause a slight shift in retention time.[10] If the shift is small and consistent, it may not be an issue. However, for the most accurate correction of matrix effects, complete co-elution is ideal. If the separation is significant, it could expose the analyte and standard to different levels of ion suppression, affecting accuracy. You may consider adjusting the mobile phase or gradient to minimize the separation.[10][11]
Experimental Protocols
Protocol 1: Preparation of an Anhydrous Sample for NMR Analysis
This protocol describes the steps to minimize water contamination during NMR sample preparation.
Objective: To prepare an NMR sample of a deuterated standard with minimal H₂O contamination to prevent both deuterium exchange and interfering solvent peaks.
Materials:
-
NMR tubes, vials, and pipette tips
-
Oven and Desiccator
-
Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)
-
Sealed ampoule or septum-capped bottle of high-purity deuterated solvent
-
Dry syringe and needle
Methodology:
-
Glassware Preparation : Place NMR tubes and all other necessary glassware in an oven at >100°C for a minimum of 4 hours (24 hours at 150°C is recommended for highly sensitive samples).[4][7]
-
Cooling : Transfer the hot glassware directly to a desiccator and allow it to cool completely to room temperature under vacuum or in the presence of a desiccant.[4]
-
Inert Atmosphere Transfer : Move the cooled, dry glassware and the sealed deuterated solvent into a glove box or glove bag.[4]
-
Sample Preparation :
-
Weigh your deuterated compound directly into a pre-dried vial inside the inert atmosphere.
-
Using a dry syringe, carefully withdraw the required amount of deuterated solvent and add it to the vial.[4]
-
Cap the vial and gently swirl to dissolve the sample.
-
-
Transfer to NMR Tube : Using a dry pipette or syringe, transfer the solution to the dried NMR tube and cap it securely.[4] For long-term storage of sensitive samples, consider flame-sealing the NMR tube.[7]
-
Analysis : Acquire the NMR spectrum as soon as possible after preparation.[7]
Protocol 2: Stability Assessment of a Deuterated Standard in an LC-MS Mobile Phase
Objective: To determine if a deuterated internal standard undergoes H/D exchange under the conditions of the analytical method.
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) free of the analyte
-
Solvents for mobile phase and sample diluent
-
LC-MS/MS system
Methodology:
-
Sample Preparation :
-
Prepare a solution of the deuterated internal standard in your typical sample diluent or mobile phase at the working concentration.
-
If matrix effects are a concern, spike the standard into a blank matrix extract that has been processed by your sample preparation method.[11]
-
-
Incubation : Store the prepared sample under the conditions it would experience during a typical analytical run (e.g., in the autosampler at a set temperature, such as 10°C).
-
Time-Point Analysis :
-
Inject and analyze the sample immediately after preparation (T=0).
-
Continue to inject and analyze the same sample at regular intervals (e.g., T=2h, 4h, 8h, 12h, 24h).
-
-
Data Analysis :
-
Monitor the peak area of the deuterated internal standard at each time point. A consistent decrease suggests instability.
-
Crucially, monitor the mass transition of the unlabeled analyte. A significant increase in the signal for the unlabeled analyte over time is a clear indicator of deuterium exchange.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ukisotope.com [ukisotope.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Shift with Deuterated Internal Standards
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic shift observed between an analyte and its corresponding deuterated internal standard (D-IS) in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[1] Its primary function is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it should behave similarly during extraction, experience comparable matrix effects (ion suppression or enhancement), and account for instrument variability.[1][2] By adding a known quantity of the D-IS to every sample and standard, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: Why is my deuterated internal standard eluting at a different retention time than the analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[4][5] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's polarity and lipophilicity.[3][5] These subtle physicochemical changes can alter the interaction with the stationary phase, causing a retention time shift.[6]
Caption: The Deuterium Isotope Effect leading to retention time shifts.
Q3: Is a retention time shift between my analyte and D-IS always a problem?
Not necessarily, but it requires careful evaluation. The ideal scenario is perfect co-elution, as this ensures both the analyte and the internal standard are subjected to the exact same conditions, especially matrix effects, as they pass through the column and enter the mass spectrometer's ion source.[3][6][7] A small, consistent shift may be acceptable, but a significant or variable shift can compromise quantitative accuracy.[7] This is particularly critical if the analyte elutes in a zone of high ion suppression while the D-IS, eluting at a different time, does not.[3][7]
Q4: What are the potential consequences of incomplete co-elution?
The primary consequence is inaccurate and imprecise quantification due to differential matrix effects.[3][6] Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte.[3] If the analyte and D-IS separate chromatographically, they may experience different levels of these effects, invalidating the assumption that the internal standard accurately corrects for signal variations.[3][6] This can lead to scattered and unreliable results.[6]
Q5: Are there alternatives to deuterated standards that can avoid retention time shifts?
Yes. Stable isotope-labeled (SIL) standards that use heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O) are excellent alternatives.[1][7][8] The fractional mass change for these isotopes is smaller compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention.[7] Consequently, ¹³C-labeled internal standards, for example, typically co-elute almost perfectly with the non-labeled analyte.[7][9] The main drawback is that they are often more expensive and less commonly available than their deuterated counterparts.[10]
Troubleshooting Guides
Problem: I am observing a significant or variable chromatographic shift.
If the retention time difference (Δt_R) between your analyte and deuterated internal standard is large, inconsistent, or has suddenly changed, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for retention time shifts.
Step-by-Step Troubleshooting:
-
Review Chromatographic Conditions:
-
Mobile Phase Composition: Even minor variations in mobile phase pH or solvent composition can significantly alter retention times, especially for ionizable compounds.[11][12] Ensure mobile phases are prepared consistently. In normal-phase chromatography, the water content of the mobile phase is critical and can cause drift.[13]
-
Column Temperature: Temperature has a significant impact on retention time, with an approximate 1-2% decrease in retention for every 1°C increase.[14][15] Verify that the column oven is functioning correctly and the temperature is stable. Inconsistent lab temperatures can cause diurnal shifts if a column oven is not used.[15]
-
Gradient Profile: For gradient methods, ensure the pump is delivering the mobile phase composition accurately. A shallower gradient can sometimes increase the separation between the analyte and D-IS.[5]
-
-
Evaluate Column Condition:
-
Column Aging: An old or contaminated column can lose its efficiency and exhibit altered selectivity, potentially increasing the separation of isotopologues.[7][16]
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run. Insufficient equilibration can lead to retention time drift, especially at the beginning of a sequence.[13]
-
-
Optimize the Method to Promote Co-elution:
-
Adjust Mobile Phase: Small changes to the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can alter selectivity and may reduce the separation.[5][7]
-
Modify Column Temperature: Systematically adjust the column temperature. While higher temperatures generally decrease retention, the effect can be different for the analyte and D-IS, potentially altering selectivity and improving co-elution.[17]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to intentionally broaden peaks, promoting their overlap and ensuring more effective correction for matrix effects.[6]
-
Data Presentation: Impact of Chromatographic Parameters on Retention
The following table summarizes the general effects of key parameters on analyte and D-IS retention.
| Parameter | Change | Expected Effect on Retention Time | Potential Impact on Analyte/D-IS Shift |
| Column Temperature | Increase | Decrease[14][17] | Can increase or decrease the shift depending on the compounds and stationary phase.[17] |
| Decrease | Increase[17] | May improve resolution, potentially increasing the shift. | |
| Mobile Phase | Increase % Organic | Decrease (Reversed-Phase) | Can alter selectivity and affect the shift.[5] |
| Change Organic Solvent | Varies (e.g., ACN vs. MeOH) | Can significantly alter selectivity and is a key tool for minimizing the shift.[7] | |
| Change pH | Varies (for ionizable compounds) | Can dramatically change retention and selectivity.[11] | |
| Gradient Slope | Steeper | Decrease | May reduce the opportunity for separation. |
| Shallower | Increase | May increase the observed separation between analyte and D-IS.[5] |
Experimental Protocols
Protocol: Assessing the Impact of Chromatographic Shift on Matrix Effects
This experiment helps determine if an observed retention time shift is causing differential matrix effects that could compromise data quality.
Objective: To compare the analyte/D-IS response ratio in a clean solution versus a sample matrix across the elution window.
Methodology:
-
Prepare Solutions:
-
Neat Solution: Prepare a solution containing the analyte and the D-IS at a mid-range concentration in a clean solvent (e.g., mobile phase).
-
Post-Extraction Spiked Matrix: Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After the final evaporation step, reconstitute the extract with the "Neat Solution" from the step above.
-
-
LC-MS Analysis:
-
Inject the "Neat Solution" multiple times (n=5) to establish the baseline analyte/D-IS peak area ratio and retention times.
-
Inject the "Post-Extraction Spiked Matrix" sample multiple times (n=5).
-
-
Data Analysis:
-
Calculate the average peak area ratio (Analyte Area / D-IS Area) and the standard deviation for both the neat and matrix samples.
-
Compare Ratios: Calculate the matrix effect factor by dividing the average ratio in the matrix by the average ratio in the neat solution.
-
A ratio close to 1.0 indicates minimal differential matrix effects.
-
A ratio significantly deviating from 1.0 suggests that the analyte and D-IS are experiencing different levels of ion suppression or enhancement, and the chromatographic shift is problematic.
-
-
Examine Chromatograms: Visually inspect the chromatograms. Look for any suppression or enhancement in the baseline around the retention times of your analyte and D-IS in the matrix sample compared to the neat sample.
-
Caption: Impact of co-elution on the validity of internal standard correction.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. scispace.com [scispace.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. longdom.org [longdom.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 16. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Dimethyl-d6 Trisulfide (DMTS-d6) Analysis
Welcome to the technical support center for LC-MS analysis involving Dimethyl-d6 Trisulfide (DMTS-d6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects, ensuring the accuracy and reproducibility of your experiments.
A Note on Analytical Methods: While Dimethyl Trisulfide (DMTS) and its deuterated internal standard (DMTS-d6) are often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) due to their volatility, this guide will focus on troubleshooting matrix effects for Liquid Chromatography-Mass Spectrometry (LC-MS) applications as requested, applying established principles of LC-MS analysis.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMTS-d6) in LC-MS analysis?
A1: this compound (DMTS-d6) is a stable isotope-labeled (SIL) internal standard.[1] Its primary role is to act as an internal reference to correct for variations during sample preparation and analysis.[5] Because DMTS-d6 is chemically almost identical to the non-labeled analyte (DMTS), it is expected to behave similarly during extraction and, crucially, experience the same matrix effects in the MS ion source.[5][6] By adding a known amount of DMTS-d6 to every sample and standard, quantification is based on the ratio of the analyte's signal to the internal standard's signal, which improves accuracy and precision.[6]
Q2: What are matrix effects and how do they impact my DMTS-d6 signal?
A2: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[6] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte (or in this case, the DMTS-d6 internal standard) in the mass spectrometer's ion source.[7][8] This interference can lead to:
-
Ion Suppression: A decrease in signal intensity because matrix components compete with the analyte for ionization. This is the most common matrix effect.[6][9]
-
Ion Enhancement: An increase in signal intensity, which is less common but can also occur.[6]
These effects can cause poor accuracy, imprecision, and unreliable quantification.[10][11]
Q3: My DMTS-d6 signal is inconsistent across samples. Isn't it supposed to correct for this?
A3: Ideally, yes. However, the fundamental assumption is that the analyte and the internal standard are affected by the matrix in exactly the same way. This assumption can fail if there is even a slight chromatographic separation between DMTS and DMTS-d6.[5][12] If they elute at slightly different times, they can be exposed to different co-eluting matrix components, leading to differential matrix effects and an inconsistent analyte-to-internal standard ratio.[5] Excessive deuteration can sometimes contribute to this chromatographic separation.
Q4: How can I determine if matrix effects are the cause of my signal variability?
A4: Two primary experiments are used to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This method helps visualize at which points in your chromatogram ion suppression or enhancement occurs.[10][13][14] You can then see if your DMTS-d6 peak elutes within one of these zones.
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of the matrix effect. It involves comparing the signal of DMTS-d6 spiked into a blank matrix extract against its signal in a clean solvent.[10][15]
Detailed protocols for both experiments are provided below.
Q5: What are the main strategies to reduce or eliminate matrix effects?
A5: The most effective strategies focus on removing interfering components before they reach the mass spectrometer:
-
Optimize Sample Preparation: Use techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation (PPT) to clean up samples and remove matrix components like phospholipids.[6][16][17]
-
Improve Chromatographic Separation: Modify your LC method (e.g., change the gradient, mobile phase, or column chemistry) to separate DMTS-d6 from the interfering matrix components.[6][10]
-
Dilute the Sample: If your assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[10][15]
Troubleshooting Guide: Inconsistent DMTS-d6 Signal
This guide provides a systematic approach to diagnosing and resolving signal variability for DMTS-d6.
Caption: Troubleshooting workflow for inconsistent DMTS-d6 signal.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
This experiment identifies chromatographic regions where ion suppression or enhancement occurs.[9][13][14]
Objective: To visualize matrix effects across the entire chromatographic run.
Methodology:
-
Prepare Infusion Solution: Create a solution of DMTS-d6 in your mobile phase at a concentration that gives a stable, mid-to-high intensity signal (e.g., 50-100 ng/mL).
-
System Setup:
-
Use a T-connector to introduce the infusion solution into the mobile phase flow between the analytical column and the MS ion source.
-
Deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump. The LC flow rate should be much higher (e.g., 200-500 µL/min).
-
-
Establish Baseline: Start the infusion pump and the LC flow. Monitor the DMTS-d6 signal in the mass spectrometer. Wait for the signal to become a stable, elevated baseline.
-
Inject Blank Matrix: Inject a blank matrix sample that has been through your entire sample preparation process.
-
Data Analysis: Monitor the DMTS-d6 baseline throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your DMTS analyte with these regions to determine if it elutes in a zone of significant matrix effect.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This experiment quantifies the percentage of signal suppression or enhancement.[10][15]
Objective: To calculate a numerical value for the matrix effect.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike DMTS-d6 into a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spike Matrix): Take at least 5-6 different lots of blank matrix (e.g., plasma, urine). Process them through your sample preparation procedure. In the final extract, spike DMTS-d6 to the same final concentration as in Set A.
-
Set C (Pre-Spike Matrix): Spike DMTS-d6 into the blank matrix before the sample preparation procedure begins. This set is used to determine recovery.
-
-
Analysis: Analyze all samples from Set A and Set B via LC-MS and record the peak areas for DMTS-d6.
-
Calculation:
-
The Matrix Effect (%) is calculated using the mean peak areas from Set A and Set B: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
The Recovery (%) can be calculated using Set C: Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 3: Example Sample Preparation - Protein Precipitation (PPT) followed by Phospholipid Removal
This protocol is a common strategy for cleaning up biological samples like plasma or serum.[13][16]
Objective: To remove proteins and phospholipids, which are major sources of matrix effects in bioanalysis.[16]
Methodology:
-
Protein Precipitation:
-
Aliquot 100 µL of your sample (to which DMTS-d6 has been added) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
-
Phospholipid Removal:
-
Carefully transfer the supernatant from the previous step to a phospholipid removal plate or cartridge (these often contain zirconium-coated silica that specifically binds phospholipids).[17]
-
Pass the supernatant through the plate/cartridge according to the manufacturer's instructions (this may involve positive pressure or vacuum).
-
-
Evaporation and Reconstitution:
-
Collect the flow-through.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase.
-
Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for injection.
-
Data Presentation & Visualization
Quantitative Data Summary
The tables below present example data from the experiments described above to illustrate how results can be structured for clear comparison.
Table 1: Quantifying Matrix Effect with the Post-Extraction Spike Method
| Matrix Lot | Peak Area (Set A: Neat Solvent) | Peak Area (Set B: Post-Spike) | Matrix Effect (%) |
| 1 | 1,520,450 | 850,230 | 55.9% |
| 2 | 1,498,700 | 798,600 | 53.3% |
| 3 | 1,550,100 | 910,550 | 58.7% |
| 4 | 1,510,800 | 820,100 | 54.3% |
| 5 | 1,535,000 | 885,400 | 57.7% |
| Average | 1,523,010 | 852,976 | 56.0% (Significant Ion Suppression) |
| %RSD | 1.3% | 5.5% | 3.9% |
Table 2: Comparison of Sample Preparation Techniques on DMTS-d6 Signal
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation Only | 98.5% | 56.0% | 55.2% |
| LLE (Methyl-tert-butyl ether) | 85.2% | 88.3% | 75.2% |
| SPE (Mixed-Mode Cation Exchange) | 91.7% | 95.1% | 87.2% |
Overall Process Efficiency = (Recovery % * Matrix Effect %) / 100
Conceptual Diagram: Ion Suppression
This diagram illustrates the competition for ionization within the electrospray droplet.
Caption: Ion suppression mechanism in the electrospray source.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS for Trisulfide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trisulfides. The information is presented in a question-and-answer format to directly address common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing trisulfides by GC-MS?
Trisulfides, and sulfur compounds in general, present several analytical challenges. Due to their chemical nature, they are prone to several issues during GC-MS analysis. The primary challenges include:
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Thermal Instability: Trisulfides can be thermally labile, meaning they can degrade at the high temperatures often used in GC inlets. This degradation can lead to inaccurate quantification and the appearance of artifact peaks.
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Active Site Interaction: Sulfur compounds are susceptible to interaction with active sites within the GC system, such as in the inlet liner, column, or transfer line. These interactions can cause poor peak shapes, particularly peak tailing, and loss of signal.[1][2]
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Co-elution: In complex matrices, trisulfides may co-elute with other sample components, making accurate identification and quantification difficult.
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Low Concentrations: Trisulfides are often present at trace levels, requiring a sensitive and optimized analytical method for their detection.
Q2: How can I identify trisulfides in my GC-MS data?
Identifying trisulfides from your mass spectrometry data involves recognizing their characteristic fragmentation patterns. Under electron ionization (EI), trisulfides typically exhibit the following fragmentation behaviors:
-
Molecular Ion (M+•): The molecular ion may be weak or absent, especially for larger or less stable trisulfides, due to their propensity to fragment easily.
-
Sulfur-Sulfur Bond Cleavage: A common fragmentation pathway is the cleavage of the S-S bonds, leading to the formation of disulfide and persulfide radical cations (RSS•+ and RSSS•+).
-
Carbon-Sulfur Bond Cleavage: Cleavage of the C-S bond can also occur, resulting in the formation of alkyl or aryl fragments and sulfur-containing ions.
-
Rearrangement Ions: Hydrogen rearrangements can lead to the formation of ions such as RSSH+•.
-
Isotope Pattern: The presence of sulfur can be indicated by the M+2 isotope peak, which is more intense than for compounds containing only carbon, hydrogen, and oxygen.[3]
A key indicator for a trisulfide is a mass difference of 32 Da compared to a corresponding disulfide.[1]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing Peaks)
Peak tailing is a common issue when analyzing active compounds like trisulfides and is often indicative of undesirable interactions within the GC system.
Q: My trisulfide peaks are showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for sulfur compounds is most often caused by active sites in the GC flow path.[1][2] Here is a systematic approach to troubleshooting this issue:
Step 1: Inlet Maintenance The inlet is the most common source of activity.
-
Liner: Ensure you are using a deactivated liner. Replace the liner if it is old or has been used for many injections. For highly active compounds, consider an ultra-inert liner.
-
Septum: A worn or cored septum can shed particles into the liner, creating active sites. Replace the septum regularly.
-
Seals: Check and replace the inlet seal (e.g., gold seal) and O-rings if they are contaminated or worn.
Step 2: Column Maintenance and Selection The column can also be a source of peak tailing.
-
Column Trimming: Trim 15-20 cm from the inlet end of the column to remove any accumulated non-volatile residues that can create active sites.[2]
-
Column Installation: Ensure the column is installed correctly in both the inlet and the MS transfer line to avoid dead volumes. The column should have a clean, 90° cut.
-
Column Choice: Use a column designed for the analysis of sulfur compounds or one with a highly inert stationary phase. Low-bleed columns are recommended for MS applications.
Step 3: Method Optimization Sub-optimal method parameters can worsen peak tailing.
-
Injection Temperature: While the inlet temperature needs to be high enough to ensure complete vaporization of the trisulfides, excessively high temperatures can cause on-column degradation, which may manifest as peak tailing. Experiment with lowering the inlet temperature in 10-20°C increments.
-
Solvent and Analyte Polarity: A mismatch between the polarity of the solvent, the trisulfide, and the column's stationary phase can lead to poor peak shape.[4]
Below is a troubleshooting workflow for addressing peak tailing:
Problem 2: Low Sensitivity or No Peak Detected
Q: I am expecting to see a trisulfide peak, but the sensitivity is very low, or the peak is not there at all. What should I do?
A: Low or no signal for trisulfides can be due to several factors, ranging from sample preparation to instrument settings.
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Sample Degradation: Trisulfides can be unstable and may degrade during sample preparation or storage. Ensure samples are fresh and stored appropriately (e.g., at low temperatures and protected from light).
-
Active Sites: Severe interaction with active sites in the GC system can lead to complete loss of the analyte. Follow the steps outlined in the peak tailing troubleshooting guide to ensure an inert flow path.
-
Inlet Temperature: If the inlet temperature is too low, the trisulfides may not vaporize efficiently. Conversely, if it is too high, they may degrade in the inlet. An optimal inlet temperature is crucial.
-
MS Parameters: Ensure the mass spectrometer is tuned and calibrated correctly. Check that the scan range includes the expected m/z values for your trisulfides and their fragments.
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Column Bleed: High column bleed can increase the baseline noise, making it difficult to detect low-level analytes. Use a low-bleed column and ensure it is properly conditioned.
Recommended GC-MS Parameters
The optimal GC-MS parameters for trisulfide analysis will depend on the specific compounds of interest and the sample matrix. The following table provides a general starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Inlet | ||
| Injection Mode | Splitless or Pulsed Splitless | For trace-level analysis to maximize the amount of analyte transferred to the column. |
| Inlet Temperature | 200-250 °C | A balance between efficient vaporization and minimizing thermal degradation. The optimal temperature should be determined empirically. |
| Liner | Deactivated, single taper with glass wool | A deactivated liner is essential to prevent analyte interaction. The taper helps to focus the sample onto the column. |
| Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a specialized sulfur column | These phases offer good selectivity and inertness for a range of sulfur compounds. |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard dimension that provides a good balance of resolution and analysis time. |
| Carrier Gas | ||
| Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 40 - 60 °C | A lower initial temperature can improve the focusing of volatile trisulfides at the head of the column. |
| Ramp Rate | 5 - 15 °C/min | A moderate ramp rate usually provides good separation. |
| Final Temperature | 250 - 300 °C | Should be high enough to elute all compounds of interest but not exceed the column's maximum operating temperature. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Source Temperature | 230 - 250 °C | Helps to keep the ion source clean. |
| Quadrupole Temp. | 150 °C | A typical setting for most instruments. |
| Scan Range | m/z 40 - 400 | Should be wide enough to include the molecular ions and expected fragments of the target trisulfides. |
| Solvent Delay | 2 - 4 min | To prevent the solvent peak from entering the mass spectrometer. |
Experimental Protocol: GC-MS Analysis of Trisulfides
This protocol provides a general procedure for the analysis of trisulfides in a liquid sample.
1. Sample Preparation
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Extraction: If the trisulfides are in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate them.
-
Dilution: Dilute the sample or extract in a suitable solvent (e.g., dichloromethane, hexane) to a concentration appropriate for your instrument's sensitivity.
-
Internal Standard: Add an internal standard to the sample for accurate quantification.
2. GC-MS System Preparation
-
Inlet Maintenance: Perform routine inlet maintenance, including replacing the liner and septum.
-
Column Conditioning: Condition the column according to the manufacturer's instructions.
-
System Blank: Run a solvent blank to ensure the system is clean and free of interfering peaks.
3. GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system using an autosampler for best reproducibility.
-
Data Acquisition: Acquire the data using the optimized GC-MS parameters.
4. Data Analysis
-
Peak Identification: Identify the trisulfide peaks based on their retention times and mass spectra. Look for the characteristic fragmentation patterns of trisulfides.
-
Quantification: Quantify the trisulfides using the peak areas relative to the internal standard.
Below is a diagram illustrating the general experimental workflow:
References
Technical Support Center: Purity Analysis of Dimethyl-d6 Trisulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Dimethyl-d6 Trisulfide using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical and isotopic purity of a high-quality this compound standard?
A1: High-quality this compound standards should typically exhibit a chemical purity of ≥98% and an isotopic purity (atom % D) of ≥98%.[1] The precise purity specifications will be detailed on the Certificate of Analysis (CoA) provided by the supplier. These values are commonly determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic purity.[2]
Q2: Why is this compound used as an internal standard?
A2: this compound is utilized as an internal standard in quantitative analyses, particularly in GC-MS or LC-MS methods.[3][4] Its deuterated nature allows it to be distinguished from its non-deuterated analog by mass spectrometry, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and analysis.
Q3: What are the common degradation products of Dimethyl Trisulfide?
A3: Dimethyl Trisulfide (DMTS) can degrade, particularly under elevated temperatures or in the presence of oxidizing agents.[5][6] Common degradation products include dimethyl disulfide, dimethyl tetrasulfide, and dimethyl pentasulfide.[5][6] Under strong oxidation, it can also form S-methyl methanethiosulfonate.[5][6]
Q4: How should this compound be stored to ensure its stability?
A4: this compound is sensitive to light and heat, which can lead to decomposition.[7] Studies on the non-deuterated analog suggest excellent long-term storage stability at temperatures at or below 22°C (72°F).[5][6] At 37°C (99°F), significant degradation can be observed over several months.[5][6] Therefore, it is recommended to store the compound in a cool, dark place, and for long-term storage, refrigeration at 4°C (39°F) is advisable.
Troubleshooting Guides
NMR Analysis
Q1: Why is the signal in my ²H NMR spectrum for this compound weak?
A1: Weak signal intensity in ²H NMR can be attributed to several factors:
-
Low Analyte Concentration: Ensure the sample concentration is adequate for detection.
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Instrumental Parameters: The intrinsic sensitivity of ²H NMR is lower than that of ¹H NMR due to the lower magnetogyric ratio of deuterium.[8] Longer acquisition times may be necessary to achieve a good signal-to-noise ratio.[8]
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Poor Magnetic Field Homogeneity: A poorly shimmed sample will result in broad and weak signals.[8]
Q2: The lock signal is weak or unstable when using a deuterated solvent. What should I do?
A2: A stable lock signal is crucial for good spectral quality as it is used by the spectrometer to stabilize the magnetic field.[8] An unstable lock can be caused by:
-
Poor Shimming: Re-shim the sample to improve the magnetic field homogeneity.[8]
-
Incorrect Sample Positioning: Ensure the NMR tube is positioned correctly within the probe.[8]
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Precipitate in the Sample: Any solid particles in the sample can disrupt the field homogeneity.[8] Always filter your samples into the NMR tube.[8]
Q3: I am observing unexpected peaks in the ¹H NMR spectrum. What could be the cause?
A3: Unexpected peaks in the ¹H NMR spectrum can arise from:
-
Residual Protons in the Deuterated Solvent: Deuterated solvents have varying levels of isotopic purity.[8] Using a solvent with higher deuteration will minimize residual proton signals.[8]
-
Impurities in the this compound Sample: These could be starting materials, byproducts from synthesis, or degradation products like dimethyl disulfide.
-
Contamination: Ensure cleanliness of the NMR tube and syringe used for sample preparation.
HRMS Analysis
Q1: The measured mass in HRMS deviates significantly from the calculated mass for this compound. What is an acceptable deviation?
A1: For high-resolution mass spectrometry, the mass error should ideally be within 5 ppm.[9] A large deviation could indicate:
-
Instrument Calibration Issue: Ensure the mass spectrometer is properly calibrated.
-
High Sample Concentration: Overly concentrated samples can lead to mass shifts.[9] Diluting the sample is recommended.[9]
-
Incorrect Molecular Ion: You may be observing an adduct (e.g., with sodium, [M+Na]⁺) or a fragment ion instead of the protonated molecule ([M+H]⁺).
Q2: My HRMS spectrum shows multiple peaks, making it difficult to assess purity. How can I interpret this?
A2: A complex HRMS spectrum where the target compound's signal is not dominant suggests the presence of multiple components.[9]
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Sample Purity: The sample may contain significant impurities. Consider further purification steps like preparative LC.[9]
-
In-source Fragmentation: The ionization process might be causing the molecule to fragment. Adjusting the source parameters, such as using a lower fragmentor or cone voltage, can help minimize this.[10]
-
Background Ions: The complexity might arise from background ions in the system. Running a blank can help identify these.
Data Presentation
Table 1: Expected NMR and HRMS Data for this compound
| Parameter | Expected Value | Notes |
| ¹H NMR | ||
| Chemical Shift (δ) | ~2.5 ppm (residual protons) | In CDCl₃, relative to TMS. The exact shift can be solvent-dependent.[11] |
| ¹³C NMR | ||
| Chemical Shift (δ) | ~24 ppm | In CDCl₃, relative to TMS. The exact shift can be solvent-dependent.[11] |
| HRMS | ||
| Molecular Formula | C₂D₆S₃ | |
| Exact Mass | 132.0945 (for [M]⁺) | This is the neutral exact mass. |
| Observed m/z | Varies with adduct | e.g., for [M+H]⁺, expect ~133.1023 |
| Mass Accuracy | < 5 ppm | A common requirement for confirmation.[9] |
Table 2: Typical Purity Specifications
| Analysis | Specification | Method |
| Chemical Purity | ≥ 98% | GC-MS or HPLC |
| Isotopic Purity | ≥ 98 atom % D | NMR |
Experimental Protocols
NMR Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution into a clean 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard ¹H NMR spectrum. Check for any residual non-deuterated methyl proton signals.
-
-
²H NMR Acquisition:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a ²H NMR spectrum to confirm the incorporation of deuterium at the methyl positions. This provides a direct observation of the deuterated species.
-
-
Data Analysis:
-
Integrate the relevant peaks to determine the isotopic purity by comparing the integrals of residual proton signals to the satellite peaks arising from ¹³C coupling, or by using a suitable internal standard for quantitative NMR (qNMR).
-
HRMS Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for HRMS analysis (typically in the low µg/mL to ng/mL range).
-
-
Instrumentation and Method:
-
Use an LC-HRMS or GC-HRMS system. Given the volatility of this compound, GC-HRMS is a suitable technique.
-
For GC-HRMS:
-
Injector: Split/splitless, with an appropriate inlet temperature.
-
Column: A suitable capillary column for separating volatile sulfur compounds.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to ensure good separation of any potential impurities.
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Chemical Ionization (CI).
-
-
Mass Spectrometer:
-
Set to acquire data in full scan mode over an appropriate m/z range.
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the exact mass of the expected molecular ion or a characteristic fragment.
-
From the mass spectrum of the corresponding peak, determine the experimental mass and calculate the mass error in ppm.
-
Assess the purity by comparing the peak area of the this compound to the total ion chromatogram area, excluding solvent peaks.
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Troubleshooting decision tree for NMR and HRMS analysis.
References
- 1. Dimethyl-d6 disulfide D 98atom 7282-94-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-1461937) | 58069-93-5 [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
Storage and stability issues of Dimethyl-d6 Trisulfide solutions.
This technical support center provides guidance on the storage, stability, and troubleshooting of Dimethyl-d6 Trisulfide (DMTS-d6) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] For long-term storage, it is advisable to store it locked up and in a place accessible only by authorized personnel.[2]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to use an appropriate solvent based on the required concentration and experimental needs. For example, Dimethyl Sulfoxide (DMSO) and water are mentioned as potential solvents.[4] When preparing solutions, especially aqueous formulations, ensure the container is hermetically sealed to prevent evaporation and potential reactions with airborne molecules.[5] It is also advised to prepare fresh solutions and use them promptly.[6] If you need to store the stock solution, aliquot it into separate packages to avoid repeated freeze-thaw cycles.[4]
Q3: What is the stability of this compound solutions at different temperatures?
A3: Studies on a formulation of Dimethyl Trisulfide (DMTS) have shown excellent stability at 4°C and 22°C for up to one year with no measurable loss when stored in glass ampules.[7][8] However, at 37°C, significant degradation is observed, with a 10% decrease in concentration by the sixth month and only 30% remaining after a year.[7][9]
Q4: What are the known degradation products of Dimethyl Trisulfide?
A4: At elevated temperatures (e.g., 37°C), Dimethyl Trisulfide can degrade.[7] Identified degradation products include dimethyl disulfide, dimethyl tetrasulfide, and dimethyl pentasulfide.[7] In the presence of strong oxidizing agents, S-methyl methanethiosulfonate has also been observed.[7][8] Under UV irradiation in the presence of peroxymonosulfate, degradation intermediates include dimethyl disulfide and methanethiol.[10][11]
Troubleshooting Guide
Q1: I observed a discoloration in my this compound solution stored at room temperature. What could be the cause?
A1: Discoloration of a Dimethyl Trisulfide formulation has been observed in stability studies conducted at 37°C, which was associated with the degradation of the compound.[7] If your room temperature is consistently high, this could be a sign of product degradation. It is recommended to store solutions at 4°C or 22°C for better stability.[7][8]
Q2: My HPLC/GC-MS analysis shows unexpected peaks in my this compound solution. What are they?
A2: The appearance of new peaks in chromatographic analysis is a strong indicator of degradation. These peaks could correspond to degradation products such as dimethyl disulfide, dimethyl tetrasulfide, or dimethyl pentasulfide.[7] To confirm, you can compare your results with reference standards of these compounds if available. To avoid this, ensure proper storage conditions and consider preparing fresh solutions for your experiments.
Q3: I am experiencing a loss of this compound concentration in my prepared solutions over a short period, even when stored at 4°C. What could be the issue?
A3: If you are observing a loss in concentration even at recommended storage temperatures, it might be due to improper sealing of the storage vials.[5] Dimethyl Trisulfide is a volatile compound.[12] Studies have shown that using hermetically sealed glass ampules can prevent the loss of DMTS from a solution over a 100-day period.[5] Ensure your containers are tightly and securely sealed to prevent evaporation.
Data Presentation
Table 1: Long-Term Storage Stability of a Dimethyl Trisulfide Formulation [7][8]
| Storage Temperature (°C) | Time Period | DMTS Concentration Change | Observations |
| 4 | 1 year | No measurable loss | Solution remained stable |
| 22 | 1 year | No measurable loss | Solution remained stable |
| 37 | 5 months | Good stability | - |
| 37 | 6 months | 10% decrease | Discoloration and appearance of new peaks in HPLC |
| 37 | 1 year | 70% decrease (only 30% remaining) | Significant degradation |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol is based on the methodology described for the long-term stability study of a Dimethyl Trisulfide formulation.[7][8]
1. Materials:
- This compound
- Appropriate solvent (e.g., 15% aqueous Polysorbate 80, as used in the cited study, or another solvent relevant to your application)
- Hermetically sealable glass ampules
- High-Performance Liquid Chromatography (HPLC) system with a UV/vis detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Incubators or temperature-controlled chambers set to desired storage temperatures (e.g., 4°C, 22°C, 37°C)
2. Procedure:
- Prepare a solution of this compound in the chosen solvent to the desired concentration.
- Aliquot the solution into multiple hermetically sealable glass ampules.
- Seal the ampules according to the manufacturer's instructions to ensure a hermetic seal.
- Divide the ampules into groups for storage at different temperatures (e.g., 4°C, 22°C, and 37°C).
- At specified time points (e.g., day 0, week 1, month 1, month 3, month 6, month 12), retrieve a set of ampules (n=3) from each temperature condition.
- Allow the ampules to equilibrate to room temperature.
- Analyze the concentration of this compound in each sample using a validated HPLC-UV/vis or GC-MS method.
- Record the concentration and any changes in the physical appearance of the solution (e.g., color).
- Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Logical workflow for troubleshooting this compound solution stability.
Caption: Degradation pathway of Dimethyl Trisulfide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. axxence.de [axxence.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical investigation on degradation of dimethyl trisulfide by ultraviolet/peroxymonosulfate: Reaction mechanism and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound (EVT-1461937) | 58069-93-5 [evitachem.com]
Technical Support Center: Overcoming Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in their LC-MS/MS analyses. Deuterated internal standards are a powerful tool to mitigate this matrix effect, and this guide will help you effectively implement them in your workflow.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various components like salts, lipids, and proteins.[3] The suppression of the analyte's ionization leads to a decreased signal intensity, which can result in inaccurate and unreliable quantitative results, including underestimation of the analyte concentration or even false negatives.[1][4] Ultimately, ion suppression can compromise the accuracy, precision, and sensitivity of an assay.[1]
Q2: How do deuterated internal standards help to overcome ion suppression?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[5][6] Because they are chemically almost identical to the analyte, they share very similar physicochemical properties.[4][7] This similarity ensures that the deuterated standard and the analyte co-elute during chromatography and experience the same degree of ion suppression in the electrospray ionization (ESI) source.[1][8] By adding a known amount of the deuterated internal standard to the sample early in the workflow, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the matrix effect and improving the accuracy and precision of the measurement.[1][5]
Q3: What are the key characteristics of an ideal deuterated internal standard?
An ideal deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[7]
-
Stable Isotope Labels: Deuterium atoms must be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.[7] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[7]
-
Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) between the analyte and the standard is generally recommended to prevent isotopic crosstalk.[7][9]
-
Co-elution: The deuterated standard should ideally co-elute perfectly with the analyte to ensure they experience the exact same matrix effects at the same time.[7][9]
Q4: Can a deuterated internal standard itself be affected by ion suppression?
Yes, the deuterated internal standard is also susceptible to ion suppression from matrix components.[1] The fundamental principle of using a stable isotope-labeled internal standard relies on the assumption that it will be suppressed to the same extent as the native analyte.[1] An unexpectedly low signal from the deuterated standard can be an indicator of significant matrix effects.
Q5: When is the best time to add the deuterated internal standard to my sample?
The deuterated internal standard should be added as early as possible in the sample preparation workflow.[10] This ensures that it experiences the same potential for loss during all subsequent steps, such as extraction and derivatization, as the analyte. By adding it at the beginning, the standard can account for variability in both the sample preparation and the analysis.
Troubleshooting Guide
This section addresses common issues encountered when using deuterated internal standards to correct for ion suppression.
Problem 1: Inconsistent or Fluctuating Analyte-to-Internal Standard Peak Area Ratios
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Co-elution | A slight shift in retention time between the analyte and the deuterated standard can expose them to different matrix effects.[1][11] Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve complete co-elution.[1][9] |
| High Analyte Concentration | At very high concentrations, the analyte can suppress the ionization of the internal standard, leading to a non-linear response.[1] Dilute the sample to bring the analyte concentration into the linear range of the assay.[1] |
| Contamination in the LC-MS System | Contaminants in the mobile phase, LC system, or ion source can cause variable ion suppression.[1] Clean the ion source, check for leaks, and use high-purity solvents. |
| Injector Variability | Inconsistent injection volumes will lead to fluctuating peak areas. Perform an injector performance test to ensure precision and accuracy. |
Problem 2: The Deuterated Internal Standard Signal is Significantly Low or Absent
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | The sample matrix may be causing extreme suppression of both the analyte and the internal standard. Perform a post-column infusion experiment to identify the regions of severe ion suppression. Consider more rigorous sample cleanup steps like solid-phase extraction (SPE).[1][2] |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock solution and the volume being added to the samples. An error in preparation can lead to a low signal. |
| Degradation of the Internal Standard | Assess the stability of the deuterated internal standard in your sample matrix and under your storage conditions. The standard may be degrading over time. |
| Deuterium Exchange | The deuterium labels may be exchanging with hydrogen atoms from the solvent or matrix, leading to a loss of the labeled standard. Ensure the deuterium is placed on a stable part of the molecule.[7] |
Problem 3: The Deuterated Internal Standard Elutes Earlier Than the Analyte
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight change in the physicochemical properties of the molecule, causing it to elute slightly earlier in reversed-phase chromatography.[9][12] This is a known phenomenon. |
| Impact on Quantification | If the retention time shift is small and consistent, it may not significantly impact quantification. However, for optimal correction of matrix effects, complete co-elution is ideal.[9] |
| Mitigation | Adjusting the mobile phase composition or the gradient profile can help to minimize the separation between the analyte and the deuterated internal standard.[7] |
Experimental Protocols & Data
Protocol 1: Evaluation of Matrix Effects Using a Post-Extraction Spike
This method helps to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample first. Then, spike the analyte and the deuterated internal standard into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
| Parameter | Calculation | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1) or enhancement (>1).[5] |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Close to 1.0 | Indicates if the deuterated IS effectively compensates for the matrix effect.[5] |
Protocol 2: Assessing the Stability of the Deuterated Internal Standard
This protocol is used to check for the potential of deuterium-hydrogen exchange.
Methodology:
-
Spike Blank Matrix: Add the deuterated internal standard to a blank matrix (e.g., plasma, urine) at a concentration similar to that used in your analytical method.[7]
-
Incubate: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[7]
-
Analyze: Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[7]
-
Evaluate: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[7]
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. myadlm.org [myadlm.org]
- 12. waters.com [waters.com]
Technical Support Center: Improving Recovery of Volatile Sulfur Compounds from Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of volatile sulfur compounds (VSCs) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing volatile sulfur compounds?
A1: The analysis of VSCs is inherently challenging due to their high volatility, reactivity, and typically low concentrations in complex samples.[1][2] Key difficulties include:
-
High Volatility and Reactivity: VSCs can be easily lost during sample preparation and are prone to oxidation or interaction with active sites in the analytical system.[3][4][5]
-
Low Concentrations: Many VSCs are present at trace levels (ng/L or µg/kg), requiring highly sensitive analytical methods.[1][6]
-
Matrix Effects: Complex sample matrices, such as food, beverages, and biological fluids, can interfere with the extraction and detection of VSCs.[7][8]
-
Thermal Instability: Some sulfur compounds can degrade at high temperatures used in gas chromatography (GC) inlets.[4]
-
Adsorption: VSCs can adsorb to surfaces in sample vials, syringes, and the GC flow path, leading to poor recovery and peak tailing.[9]
Q2: How can I minimize the loss of volatile sulfur compounds during sample preparation?
A2: To minimize analyte loss, it is crucial to handle samples carefully. Use gas-tight syringes, keep samples cool, and minimize their exposure to air.[9] For headspace analysis, optimizing extraction time and temperature is critical to ensure the efficient transfer of VSCs to the headspace without thermal degradation.[10][11] The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of VSCs, improving their partitioning into the headspace.[10]
Q3: Which GC column is best suited for analyzing volatile sulfur compounds?
A3: The choice of GC column depends on the specific VSCs of interest and the sample matrix. Thick film 100% dimethylpolysiloxane columns are often used for good resolution of volatile sulfur compounds.[3] For complex matrices where co-elution with hydrocarbons is a problem, specialized columns with different selectivity are recommended.[3] Low-bleed columns are essential when using sensitive detectors like the Sulfur Chemiluminescence Detector (SCD) to prevent baseline noise and detector fouling.[3]
Q4: What are the advantages of using a sulfur-selective detector?
A4: Sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD), offer significant advantages over non-selective detectors like the Flame Ionization Detector (FID) or mass spectrometers (MS) in full scan mode.[1] They provide much higher selectivity and sensitivity for sulfur-containing compounds, which simplifies chromatograms and allows for the detection of trace-level VSCs in complex matrices without interference from co-eluting non-sulfur compounds.[12]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
-
Difficulty in accurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Sulfur compounds can interact with active sites in the inlet liner, column, or transfer lines, causing peak tailing.[3][4] Solution: Use deactivated inlet liners and inert-coated GC columns specifically designed for sulfur analysis.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting.[3] Solution: Reduce the injection volume or dilute the sample.[13] |
| Improper Column Installation | A poor column cut or incorrect installation depth can cause peak tailing.[9] Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions. |
| Inappropriate Flow Rate | A carrier gas flow rate that is too low can result in peak broadening and tailing.[9] Solution: Optimize the carrier gas flow rate. |
Problem 2: Low or No Analyte Signal (Poor Sensitivity)
Symptoms:
-
Target VSC peaks are small or undetectable.
-
High signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Loss During Sample Preparation | VSCs are highly volatile and can be lost during sample handling.[9] Solution: Minimize sample exposure to air, use gas-tight syringes, and keep samples cool. |
| Adsorption to Surfaces | VSCs can adsorb to active surfaces in vials, syringes, and the GC flow path.[9] Solution: Use silanized vials and inert flow paths. |
| Leaky Injector Septum | A leaking septum can lead to the loss of analyte and carrier gas.[9][13] Solution: Regularly replace the injector septum. |
| Sub-optimal Headspace Conditions | Incorrect temperature or equilibration time can lead to poor extraction efficiency.[14] Solution: Optimize headspace temperature and time for the target analytes. |
Problem 3: High Baseline Noise or Ghost Peaks
Symptoms:
-
Elevated or drifting baseline.
-
Appearance of unexpected peaks (ghost peaks).
Possible Causes and Solutions:
| Cause | Solution |
| Column Bleed | Operating the GC column above its maximum temperature limit can cause the stationary phase to degrade and bleed.[3] Solution: Ensure the oven temperature program is within the column's specified limits. |
| Contaminated Carrier Gas | Impurities in the carrier gas can contribute to a high baseline.[15] Solution: Use high-purity gas and install gas purifiers to remove moisture, oxygen, and hydrocarbons. |
| Septum Bleed | Degradation of the injector septum can release volatile compounds.[16] Solution: Use high-quality, low-bleed septa and replace them regularly. |
| Sample Carryover | Residuals from previous injections can appear as ghost peaks. Solution: Implement a thorough cleaning method for the syringe and bake out the column and inlet between runs. |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for VSCs in Beverages
This protocol is adapted for the analysis of VSCs in fermented beverages like fruit brandy.[10]
-
Sample Preparation:
-
Dilute the beverage sample with high-purity deionized water to an ethanol content of 2.5% v/v in a 20 mL screw-cap glass vial. The final volume should be 10 mL.
-
Add 2 g of NaCl (20% w/v) and 0.1 g of EDTA to the diluted sample.[10]
-
-
HS-SPME Extraction:
-
Pre-incubate the sealed vial at 35°C for 30 minutes.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample at 35°C for 30 minutes.[10]
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at an optimized temperature and time (e.g., 250°C for 5 minutes) in splitless mode.[9]
-
Separate the analytes on a suitable capillary column (e.g., DB-Sulfur SCD).
-
Detect and quantify the VSCs using a mass spectrometer or a sulfur-selective detector.
-
Quantitative Data: Effect of Extraction Temperature on VSC Signal Response
The following table, derived from data for VSC analysis in alcoholic beverages, shows that the optimal extraction temperature can vary for different sulfur compounds.[10]
| Compound | Relative Signal Response at 20°C | Relative Signal Response at 35°C | Relative Signal Response at 50°C |
| Ethanethiol | High | Medium | Low |
| Dimethyl sulfide | High | Medium | Low |
| 1-Propanethiol | High | Medium | Low |
| Diethyl disulfide | Low | High | Medium |
| 3-(Methylthio)-1-propanol | Low | High | Medium |
Visualizations
Caption: General experimental workflow for VSC analysis using HS-SPME-GC-MS.
Caption: Troubleshooting workflow for low analyte recovery of VSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
Validation of Analytical Methods Using Dimethyl-d6 Trisulfide: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile sulfur compounds, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive overview of the validation of analytical methods utilizing Dimethyl-d6 Trisulfide (DMTS-d6) as a stable isotope-labeled (SIL) internal standard for the quantification of Dimethyl Trisulfide (DMTS).
This guide will objectively compare the performance of DMTS-d6 with alternative internal standards, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these methods.
The Critical Role of Internal Standards in Analytical Chemistry
Internal standards are essential in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to compensate for variations that can occur during sample preparation, injection, and instrument analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any loss or variability affects both the analyte and the standard equally. Stable isotope-labeled internal standards, like DMTS-d6, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, differing only in mass. This allows for more accurate correction of matrix effects and extraction inconsistencies.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for Dimethyl Trisulfide (DMTS) analysis using different internal standards are limited in published literature, the superior performance of stable isotope-labeled internal standards over non-deuterated, structural analogs is a well-established principle in analytical chemistry.
Advantages of this compound as an Internal Standard:
-
Co-elution with Analyte: Due to its identical chemical structure, DMTS-d6 co-elutes with the native DMTS during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time, leading to more accurate quantification.
-
Similar Ionization Efficiency: DMTS-d6 exhibits nearly identical ionization behavior to DMTS in the mass spectrometer, further improving the accuracy of the analysis.
-
Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, allowing for reliable correction.
Alternative Internal Standards for Volatile Sulfur Compounds:
While DMTS-d6 is the ideal internal standard for DMTS analysis, other non-deuterated sulfur compounds have been used as internal standards for the analysis of other volatile sulfur compounds in various matrices. For instance, Ethyl Methyl Sulfide has been used as an internal standard for the quantification of volatile sulfur compounds like hydrogen sulfide, methyl mercaptan, and dimethyl sulfide in beer. However, a structural analog may not perfectly mimic the extraction and ionization behavior of DMTS, potentially leading to less accurate results compared to a stable isotope-labeled standard.
Quantitative Data Summary
The following tables summarize the performance metrics from validated analytical methods that have employed this compound as an internal standard for the quantification of DMTS in biological matrices.
Table 1: Method Validation Parameters for DMTS Analysis using DMTS-d6 in Rabbit Whole Blood (Stir Bar Sorptive Extraction GC-MS) [1][2]
| Validation Parameter | Performance Metric |
| Linearity (Dynamic Range) | 0.5 - 100 µM |
| Limit of Detection (LOD) | 0.06 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-assay Precision (%RSD) | < 10% |
| Inter-assay Precision (%RSD) | < 10% |
| Intra-assay Accuracy | Within 15% of nominal concentration |
| Inter-assay Accuracy | Within 15% of nominal concentration |
Table 2: Method Validation Parameters for DMTS Analysis using DMTS-d6 in Rabbit Whole Blood (Dynamic Headspace GC-MS) [3]
| Validation Parameter | Performance Metric |
| Linearity (Dynamic Range) | 0.2 - 50 µM |
| Limit of Detection (LOD) | 0.04 µM |
| Limit of Quantification (LOQ) | 0.2 µM |
| Intra-assay Precision (%RSD) | < 9% |
| Inter-assay Precision (%RSD) | < 10% |
| Intra-assay Accuracy | 100 ± 9% |
| Inter-assay Accuracy | 100 ± 15% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Stir Bar Sorptive Extraction (SBSE) GC-MS for DMTS in Rabbit Whole Blood[1][2]
1. Sample Preparation:
-
Acidify whole blood samples to denature proteins.
-
Spike the sample with a known concentration of this compound (DMTS-d6) internal standard.
-
Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample.
-
Perform stir bar sorptive extraction for a defined period to allow DMTS and DMTS-d6 to partition into the PDMS coating.
2. GC-MS Analysis:
-
Remove the stir bar from the sample and place it in a thermal desorption unit (TDU).
-
Thermally desorb the analytes from the stir bar into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DMTS and DMTS-d6.
-
3. Data Analysis:
-
Quantify DMTS by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Protocol 2: Dynamic Headspace (DHS) GC-MS for DMTS in Rabbit Whole Blood[3]
1. Sample Preparation:
-
Acidify the whole blood sample.
-
Add a known amount of this compound (DMTS-d6) internal standard.
-
Place the sample in a headspace vial.
2. GC-MS Analysis:
-
Utilize a dynamic headspace autosampler to purge and trap the volatile compounds from the headspace of the sample.
-
Thermally desorb the trapped analytes into the GC-MS system.
-
GC-MS conditions are similar to those described in Protocol 1, with optimization for the analysis of headspace samples.
3. Data Analysis:
-
Quantification is performed using the peak area ratio of DMTS to DMTS-d6 against a calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validation of an analytical method for Dimethyl Trisulfide (DMTS) using this compound (DMTS-d6) as an internal standard.
Caption: Experimental workflow for DMTS analysis using DMTS-d6.
Logical Relationship in Internal Standard Selection
The decision to use a stable isotope-labeled internal standard like this compound is based on a logical progression aimed at achieving the most accurate and reliable analytical results.
Caption: Decision pathway for selecting an internal standard.
References
Comparing Dimethyl-d6 Trisulfide to other deuterated internal standards.
An Objective Comparison of Deuterated Internal Standards for Volatile Sulfur Compound Analysis
In the quantitative analysis of volatile sulfur compounds (VSCs) by gas chromatography-mass spectrometry (GC-MS), the use of a suitable internal standard is crucial for achieving accurate and reliable results. Deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard, as they exhibit nearly identical chemical and physical properties to their non-deuterated analyte counterparts. This guide provides a detailed comparison of Dimethyl-d6 Trisulfide (DMTS-d6) and other deuterated internal standards, particularly Dimethyl-d6 Disulfide (DMDS-d6), used in the analysis of VSCs.
The Role of Deuterated Internal Standards
Deuterated internal standards are added to samples at a known concentration before sample preparation and analysis. Because they are chemically almost identical to the analytes of interest, they co-elute chromatographically and experience similar effects from the sample matrix, extraction process, and instrument variability. By using the ratio of the analyte signal to the internal standard signal, analysts can correct for sample loss during preparation and for signal suppression or enhancement caused by the matrix, thereby improving the precision and accuracy of quantification.
Comparison of this compound and Dimethyl-d6 Disulfide
This compound is a common choice for an internal standard in the analysis of volatile trisulfide compounds. However, a critical performance characteristic for any internal standard is its stability throughout the sample storage and analytical process.
Stability:
Studies on the stability of Dimethyl Trisulfide (DMTS) have shown that it can be susceptible to degradation, particularly under certain storage conditions. A long-term stability study of a DMTS formulation found no measurable loss when stored at 4°C and 22°C for up to a year.[1] However, at an elevated temperature of 37°C, significant degradation was observed, with only 30% of the initial DMTS remaining after one year.[1] The primary degradation products identified were Dimethyl Disulfide (DMDS), Dimethyl Tetrasulfide, and Dimethyl Pentasulfide, formed through disproportionation reactions.[1] This suggests that DMTS may not be suitable for applications involving extended sample storage at non-refrigerated temperatures or for analytical methods that use high-temperature injection ports where thermal degradation could occur.
Analytical Performance:
The performance of an internal standard is also evaluated by its recovery, precision (measured as relative standard deviation or RSD), and its ability to compensate for matrix effects. While direct comparative data for DMTS-d6 and DMDS-d6 is scarce, validation studies for the analysis of their non-deuterated counterparts in water samples provide valuable insights. These studies show that both DMDS and DMTS can be reliably quantified with good precision and accuracy.
The following table summarizes validation data from a method developed for the analysis of DMDS and DMTS in tap and source water using purge-and-trap GC-MS.
| Parameter | Dimethyl Disulfide (DMDS) | Dimethyl Trisulfide (DMTS) |
| Linearity (r) | 0.9990 - 0.9999 | 0.9990 - 0.9999 |
| Method Detection Limit (MDL) | 3 ng/L | 3 ng/L |
| Limit of Quantification (LOQ) | 10 ng/L | 10 ng/L |
| Recovery | 81.2% - 120% | 73.6% - 118% |
| Precision (RSD) | 0.90% - 7.3% | 1.1% - 7.6% |
| (Data sourced from a multi-laboratory validation study for non-deuterated DMDS and DMTS in water)[2][3] |
This data indicates that both compounds exhibit similar and acceptable analytical behavior under the tested conditions. The choice between DMDS-d6 and DMTS-d6 as an internal standard may therefore hinge on the specific analytes being targeted and the expected stability requirements of the experiment. For analyzing dimethyl disulfide, DMDS-d6 is the ideal choice. For analyzing dimethyl trisulfide, DMTS-d6 is appropriate, but careful consideration must be given to sample storage and analytical conditions to prevent its degradation. Given its superior stability, DMDS-d6 may be a more versatile internal standard for the general analysis of a broader range of volatile sulfur compounds.
Experimental Protocols
A detailed methodology is crucial for the successful analysis of VSCs. Below is a representative protocol for the analysis of VSCs in a liquid matrix (e.g., water, wine) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Objective: To quantify volatile sulfur compounds, including Dimethyl Disulfide and Dimethyl Trisulfide, in a liquid sample.
Materials:
-
Sample vials (20 mL) with screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
-
Internal Standard Stock Solution: Dimethyl-d6 Disulfide or this compound in methanol (100 µg/mL)
-
Calibration standards containing known concentrations of the target VSCs.
Procedure:
-
Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the vial to achieve a final concentration similar to the expected analyte concentration (e.g., 10 µg/L).
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with agitation.
-
HS-SPME Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the equilibration temperature to allow the volatile compounds to adsorb to the fiber.
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Separate the compounds using a programmed temperature ramp. A typical oven program might be: hold at 40°C for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for each analyte and the deuterated internal standard.
-
-
Quantification:
-
Identify and integrate the peaks for the analytes and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the analytes in the unknown samples by using the response ratio and the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for VSC analysis using HS-SPME-GC-MS.
References
- 1. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Sample Preservation and Analysis of Dimethyl Disulfide and Dimethyl Trisulfide in Tap Water and Source Water [agris.fao.org]
A Guide to Inter-laboratory Comparison of Dimethyl Sulfide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of dimethyl sulfide (DMS). It is designed to assist researchers in selecting the most appropriate method for their specific application and to provide the necessary experimental details for successful implementation. The information presented is based on a review of inter-laboratory comparison studies and published analytical methodologies.
Comparison of Analytical Methods for Dimethyl Sulfide (DMS) Quantification
The selection of an appropriate analytical method for DMS quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section provides a comparative summary of the performance of common techniques.
Quantitative Performance Data
The following table summarizes key performance metrics for various DMS quantification methods based on data from inter-laboratory studies and method validation reports.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) | Recovery (%) | Sample Matrix |
| HS-SPME-GC-FPD | 29 ng/L[1] | 95 ng/L[1] | < 5.94%[1] | 97.22 - 99.07%[1] | Freshwater[1] |
| Purge and Trap-GC | 0.03 nM | Not Reported | 1.6% (as %CV for DMS) | Not Reported | Seawater |
| Inter-laboratory Study (GC-based methods) | Not Reported | Not Reported | Within-laboratory: ≤ 5% Between-laboratory: ~25% | Not Reported | Artificial Seawater |
Note: The performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is for comparative purposes.
Methodological Overview
-
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) and a Flame Photometric Detector (FPD) or Mass Spectrometry (MS): This technique involves the extraction of volatile DMS from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC for separation and detection. It is a simple, sensitive, and often solvent-free method.[2]
-
Purge and Trap (P&T) coupled with GC-FPD or GC-MS: In this method, an inert gas is bubbled through the sample, stripping the volatile DMS, which is then trapped on an adsorbent material. The trap is subsequently heated to release the DMS into the GC system. This technique is highly effective for pre-concentrating DMS from aqueous samples, leading to very low detection limits.
-
Direct Headspace Injection coupled with GC: This method involves directly injecting a known volume of the headspace gas from a sample vial into the GC. It is a simpler and faster technique but may be less sensitive compared to SPME or P&T methods.
Experimental Protocols
This section provides detailed experimental protocols for the key methods discussed.
Protocol for HS-SPME-GC-FPD Analysis of DMS in Freshwater
This protocol is based on the methodology described by Zhang et al. (2022).[1]
2.1.1. Sample Preparation and SPME Extraction:
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add NaCl to achieve a 20% (w/v) concentration to enhance the partitioning of DMS into the headspace.
-
Seal the vial with a PTFE-silicone septum.
-
Place the vial in a temperature-controlled autosampler at 50°C.
-
Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 87 minutes with agitation.
2.1.2. Gas Chromatography with Flame Photometric Detection (GC-FPD):
-
Injection: Insert the SPME fiber into the GC inlet at 250°C for 3 minutes in splitless mode for thermal desorption.
-
GC Column: Use a capillary column suitable for volatile sulfur compounds (e.g., DB-SULFUR, 60 m x 0.32 mm x 4.2 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: Flame Photometric Detector (FPD) operated in sulfur mode. Set detector temperature to 250°C. Optimize hydrogen and air flows for maximum sensitivity to sulfur compounds.
Protocol for Purge and Trap-GC Analysis of DMS in Seawater
This protocol is a generalized procedure based on common P&T methodologies for DMS analysis.
2.2.1. Sample Preparation:
-
Collect seawater samples in gas-tight bottles, minimizing headspace.
-
If not analyzed immediately, preserve the sample by adding a suitable quenching agent (e.g., mercuric chloride) and store at 4°C in the dark.
2.2.2. Purge and Trap System:
-
Purge Vessel: Sparge a 5-25 mL aliquot of the seawater sample with high-purity helium or nitrogen at a flow rate of 40-100 mL/min for 5-15 minutes at ambient or slightly elevated temperature (e.g., 40°C).
-
Trap: Use a multi-bed adsorbent trap (e.g., Tenax®, silica gel, and charcoal) to efficiently trap DMS.
-
Desorption: After purging, dry purge the trap with helium for 1-2 minutes to remove excess water. Rapidly heat the trap to 225-250°C and backflush with the carrier gas to transfer the DMS onto the GC column.
2.2.3. Gas Chromatography:
-
GC Column: A column such as a DB-1 (30 m x 0.32 mm x 4 µm) or a specific sulfur column is suitable.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp: Increase to 200°C at 10°C/min.
-
-
Carrier Gas: Helium at a constant flow.
-
Detector: FPD or Mass Spectrometer (MS).
Visualized Workflows and Logic
Experimental Workflow for DMS Quantification
The following diagram illustrates a typical experimental workflow for the quantification of DMS using a chromatography-based method.
Caption: A generalized workflow for DMS quantification.
Method Selection Logic for DMS Quantification
The choice of a suitable DMS quantification method is guided by several factors. The following diagram outlines a logical approach to method selection.
Caption: Decision tree for selecting a DMS quantification method.
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Quantitative Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the demand for highly accurate and precise measurement of chemical entities is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method, offering unparalleled accuracy and precision in quantification.[1] This guide provides an objective comparison of IDMS with other analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry is a technique that quantifies a compound of interest (analyte) by using its isotopically labeled counterpart as an internal standard.[1][2] A known amount of this isotopically enriched standard, often called a "spike," is added to the sample.[3][4] This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[1] After allowing the spike to equilibrate with the analyte in the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled standard.[1] Because the spike and the analyte behave identically during sample preparation and analysis, any sample loss will affect both equally, thus preserving the ratio. This internal standardization approach effectively compensates for variations in sample preparation and instrumental response, leading to highly accurate and precise results.[3]
Unrivaled Accuracy and Precision
IDMS is widely recognized for its ability to minimize systematic errors, making it a primary method for chemical metrology.[5] The technique's strength lies in its reliance on the measurement of isotope ratios, which can be determined with high precision, often better than 0.25%.[6] This contrasts with traditional methods that depend on signal intensity, which can be susceptible to matrix effects and variations in instrument performance.
The superior performance of IDMS is evident when compared to conventional analytical techniques such as external calibration. For instance, in the quantification of ochratoxin A (OTA) in flour, single (ID¹MS), double (ID²MS), and quintuple (ID⁵MS) isotope dilution mass spectrometry methods demonstrated significantly higher accuracy and precision compared to external calibration.[3]
Quantitative Performance Comparison
The following table summarizes the performance of IDMS in comparison to other analytical methods for the quantification of various analytes. The data highlights the superior accuracy (expressed as recovery or bias) and precision (expressed as relative standard deviation, RSD) of IDMS-based methods.
| Analyte | Method | Matrix | Accuracy (% Recovery / % Bias) | Precision (% RSD) | Reference |
| Ochratoxin A | External Calibration | Flour | 85.2% Recovery | 6.8% | [3] |
| ID¹MS | Flour | 98.7% Recovery | 2.5% | [3] | |
| ID²MS | Flour | 99.8% Recovery | 1.2% | [3] | |
| ID⁵MS | Flour | 100.1% Recovery | 0.8% | [3] | |
| C-Peptide | ID-LC-MS/MS | Serum | 99.6% - 101.0% Recovery | Within-run: 1.0% - 2.1%, Between-run: 0.6% - 1.2%, Total: 1.3% - 2.2% | [7] |
| Glucose | GC-IDMS (Exact Matching) | Human Serum | < 1.0% Bias | < 3.0% | [8] |
| Glucose | GC-IDMS (Calibration Curve) | Human Serum | < 1.0% Bias | < 3.0% | [8] |
| Amitriptyline | LC-MS/MS | Aqueous/Organic Mixture | 99.50% - 101.96% | Not specified | [9] |
| 5-Methoxytryptamine | LC-MS/MS | Aqueous/Organic Mixture | 100.17% - 100.40% | Not specified | [9] |
| Amitriptyline | nanoESI-MS/MS | Aqueous/Organic Mixture | 90.09% - 100.18% | Good agreement with LC-MS/MS | [9] |
| 5-Methoxytryptamine | nanoESI-MS/MS | Aqueous/Organic Mixture | 95.95% - 113.55% | Good agreement with LC-MS/MS | [9] |
Experimental Workflow of Isotope Dilution Mass Spectrometry
The general workflow of an IDMS experiment involves several critical steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility and accuracy in IDMS are contingent on meticulous experimental execution. Below are generalized protocols for key stages of an IDMS experiment.
Spike Calibration
The accurate determination of the concentration and isotopic purity of the spike is crucial for the accuracy of the IDMS method.[3]
-
Gravimetric Preparation: Prepare a stock solution of the isotopically labeled standard by accurately weighing the pure standard and dissolving it in a known mass of solvent.
-
Reverse IDMS: Calibrate the concentration of the spike solution against a certified primary standard of the neat (unlabeled) analyte. This involves adding a known amount of the primary standard to the spike solution and measuring the resulting isotope ratio.
-
Purity Analysis: Determine the isotopic purity of the spike material using mass spectrometry to ensure it is free from significant isotopic interferences.
Sample Preparation and Equilibration
-
Sample Weighing: Accurately weigh a known amount of the sample to be analyzed.
-
Spike Addition: Add a precisely weighed aliquot of the calibrated spike solution to the sample. The amount of spike added should be optimized to yield an isotope ratio near unity for optimal precision.
-
Homogenization: Thoroughly mix the sample and spike to ensure complete homogenization. This can be achieved by vortexing, sonication, or mechanical shaking.
-
Equilibration: Allow the mixture to equilibrate to ensure that the spike and the endogenous analyte are in the same chemical form and have completely mixed.[3] The time and conditions for equilibration (e.g., temperature, pH) will depend on the analyte and the sample matrix.
Chromatographic Separation and Mass Spectrometric Analysis (LC-IDMS/MS)
For complex matrices, chromatographic separation is often employed prior to mass spectrometric analysis to reduce matrix effects and improve specificity.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used.[1]
-
Column: A suitable column, such as a C18 reversed-phase column, is chosen based on the analyte's properties.[1]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is commonly used to achieve separation.[1]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the isotopically labeled internal standard are monitored.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the native analyte and the isotopically labeled internal standard.[1]
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample, calibrator, and quality control sample.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[1]
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Conclusion
Isotope Dilution Mass Spectrometry stands as a cornerstone of modern quantitative analysis, providing a level of accuracy and precision that is difficult to achieve with other methods. Its ability to correct for sample loss and matrix effects makes it an invaluable tool in regulated environments such as drug development, as well as in research settings where definitive quantification is required. While the initial setup and requirement for isotopically labeled standards can be more demanding than for other techniques, the quality and reliability of the data generated by IDMS often justify the investment, solidifying its status as a gold standard in analytical measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, accurate and precise quantitative drug analysis: comparing liquid chromatography tandem mass spectrometry and chip-based nanoelectrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Guide to Deuterated and Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is the cornerstone of reliable analytical science. In quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (typically structural analog) internal standards, supported by experimental data and detailed methodologies, to empower you in selecting the optimal standard for your analytical needs.
Internal standards (IS) are compounds added at a known concentration to every sample, calibrator, and quality control sample to correct for variability throughout the analytical workflow. An ideal internal standard should mimic the analyte's behavior as closely as possible, from sample extraction to detection.[1] This is where the fundamental difference between deuterated and non-deuterated standards lies. Deuterated standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[2] This subtle mass change allows for differentiation by the mass spectrometer while preserving the physicochemical properties. Non-deuterated standards, on the other hand, are typically structural analogs with similar but not identical chemical structures.[2]
At a Glance: Performance Comparison
Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry for their ability to provide superior accuracy and precision.[1] This is primarily due to their co-elution with the analyte, which ensures they experience the same matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the sample matrix.[2]
| Feature | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Rationale |
| Chemical Similarity | Virtually Identical | Structurally Similar | Deuterated standards have the same chemical structure, leading to almost identical extraction recovery, chromatographic retention, and ionization efficiency.[2] |
| Matrix Effect Compensation | Excellent | Variable to Good | Co-elution allows deuterated standards to experience and correct for the same degree of ion suppression or enhancement as the analyte.[2] Analogs may have different retention times and ionization efficiencies, leading to incomplete compensation. |
| Accuracy & Precision | High | Moderate to High | By effectively correcting for multiple sources of variability, deuterated standards significantly reduce analytical error. |
| Cost & Availability | Higher Cost, Less Available | Lower Cost, More Available | The synthesis of stable isotope-labeled compounds is a more complex and expensive process. |
| Potential Issues | Isotopic Contribution, Isotope Effect on Chromatography | Differential Extraction, Different Ionization Efficiency, Different Metabolic Fate | In some cases, deuterated standards can elute slightly earlier than the analyte. Analogs may not track the analyte perfectly through sample preparation and analysis. |
Quantitative Data: A Side-by-Side Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating variability and improving data quality.
Table 1: Comparison of Assay Performance for Tacrolimus in Whole Blood
A study comparing a deuterated internal standard (Tacrolimus-¹³C,D₂) with a structural analog (ascomycin) for the quantification of the immunosuppressant drug tacrolimus in whole blood by LC-MS/MS yielded the following results:
| Parameter | Deuterated IS (Tacrolimus-¹³C,D₂) | Non-Deuterated IS (Ascomycin) |
| Imprecision (%CV) | < 3.09% | < 3.63% |
| Accuracy (% Bias) | 99.55 - 100.63% | 97.35 - 101.71% |
Data sourced from a study on tacrolimus determination in human whole blood samples.[3]
Table 2: Accuracy and Precision for the Tubulin Inhibitor D-24851 in Plasma
In a separate study, the quantification of the tubulin inhibitor D-24851 in plasma was evaluated using both a deuterated and a structural analog internal standard. The results highlight a significant improvement in both accuracy and precision with the deuterated standard.
| Concentration (ng/mL) | Deuterated IS Accuracy (%) | Deuterated IS Precision (%CV) | Analog IS Accuracy (%) | Analog IS Precision (%CV) |
| 1.00 | 102.0 | 4.9 | 115.0 | 11.3 |
| 5.00 | 100.8 | 3.6 | 109.8 | 8.9 |
| 50.0 | 100.4 | 2.5 | 105.4 | 5.4 |
| 400 | 99.8 | 1.8 | 102.0 | 3.7 |
This data illustrates a clear trend of improved performance with the use of a deuterated internal standard.[4]
Visualizing the Workflow and Rationale
To better understand the role of internal standards and the logic behind the preference for deuterated analogs, the following diagrams illustrate the key concepts.
The diagram above outlines a typical workflow for quantitative analysis. The internal standard is introduced early in the process to account for variability in all subsequent steps.
This diagram illustrates why a deuterated internal standard provides more reliable correction. Its identical chemical nature ensures it is affected by sources of variability in the same way as the analyte, leading to a more accurate and confident quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below is a representative protocol for the quantification of a drug in human plasma using an LC-MS/MS method with a deuterated internal standard.
Objective: To determine the concentration of an analyte in human plasma using a validated LC-MS/MS method with a deuterated internal standard.
1. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard
-
Control human plasma
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at an appropriate concentration.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the deuterated internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor to product ion transitions for both the analyte and the deuterated internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of quantitative analytical methods. While non-deuterated standards can be a cost-effective option and may be suitable for some applications, the experimental evidence overwhelmingly supports the use of deuterated internal standards for achieving the highest levels of accuracy, precision, and reliability. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust solution to the challenges of variability, particularly in complex biological matrices. For researchers in drug development and other regulated environments, the investment in a deuterated internal standard is often justified by the enhanced data quality and confidence in the final results.
References
Performance of Dimethyl-d6 Trisulfide in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile sulfur compounds, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of Dimethyl-d6 Trisulfide (DMTS-d6) as a stable isotope-labeled internal standard in various biological matrices. Its performance is contrasted with alternative analytical methodologies and other internal standards, supported by experimental data to inform method development and selection.
This compound, a deuterated form of the volatile organic sulfur compound Dimethyl Trisulfide (DMTS), is a valuable tool in analytical chemistry, particularly for mass spectrometry-based quantification. Its near-identical chemical and physical properties to the endogenous analyte, with the exception of its mass, make it an ideal internal standard to compensate for variability during sample preparation and analysis.
Comparison of Analytical Methods for Dimethyl Trisulfide Quantification
The selection of an analytical method for DMTS quantification is highly dependent on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) based methods are prevalent for volatile compounds like DMTS. Here, we compare two prominent techniques that utilize DMTS-d6 as an internal standard: Stir Bar Sorptive Extraction (SBSE)-GC-MS and Dynamic Headspace (DHS)-GC-MS, both validated in whole blood.
| Parameter | SBSE-GC-MS (in Rabbit Whole Blood) | DHS-GC-MS (in Rabbit Whole Blood) |
| Limit of Detection (LOD) | 0.06 µM[1] | 0.04 µM[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µM[1] | 0.2 µM[2] |
| Upper Limit of Quantification (ULOQ) | 100 µM[1] | 50 µM[2] |
| Intra-day Precision (%RSD) | < 10%[1] | < 9%[2] |
| Inter-day Precision (%RSD) | < 10%[1] | < 10%[2] |
| Accuracy | Within 15% of nominal concentration[1] | 100 ± 15%[2] |
| Recovery | 59-66%[3] | Not explicitly reported |
Performance in Different Sample Matrices
While extensive data exists for whole blood, the performance of DMTS-d6 in other critical biological matrices such as plasma, urine, and tissue homogenates is less documented in publicly available literature. The matrix can significantly influence sample preparation efficiency, chromatographic behavior, and mass spectrometric response.
-
Plasma: Although not explicitly detailed for DMTS-d6, the analysis of other volatile compounds in plasma using deuterated internal standards by GC-MS is a common practice. Protein precipitation is a necessary step to release matrix-bound analytes.[4]
-
Tissue Homogenates: The analysis of volatile compounds in tissue homogenates presents challenges due to the complexity of the matrix.[7] The performance of DMTS-d6 in this matrix would be highly dependent on the tissue type and the homogenization and extraction procedures employed.
Alternative Internal Standards
For the analysis of volatile sulfur compounds, several other internal standards are utilized, particularly when a deuterated analog of the target analyte is not available. The choice of an alternative internal standard is a critical step and its performance should be carefully validated.
| Internal Standard | Analyte(s) | Matrix | Analytical Method |
| Dimethyl-d6 Disulfide | Dimethyl Disulfide | Swine Blood | DHS-GC-MS |
| Thiophene | Volatile Sulfur Compounds | Fruit Brandy | HS-SPME/GC-MS |
| Benzothiazole | Volatile Sulfur Compounds | Roasted Malts | HS-SPME-GC-PFPD |
The primary advantage of a deuterated internal standard like DMTS-d6 is its ability to co-elute with the analyte, thus providing superior correction for matrix effects compared to structural analogs which may have different retention times and ionization efficiencies.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are summaries of the SBSE-GC-MS and DHS-GC-MS methods for DMTS analysis in whole blood.
Stir Bar Sorptive Extraction (SBSE)-GC-MS for DMTS in Rabbit Whole Blood[1]
This method involves the extraction of DMTS from an acidified blood sample onto a polydimethylsiloxane (PDMS)-coated stir bar, followed by thermal desorption and analysis by GC-MS.
Sample Preparation:
-
Acid denaturation of the whole blood sample.
-
Addition of this compound (internal standard).
-
Extraction of DMTS and DMTS-d6 using a PDMS-coated stir bar.
-
The stir bar is then thermally desorbed for GC-MS analysis.
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection: Thermal desorption
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode
-
DMTS ions: m/z 126 (quantification), 111 (identification)
-
DMTS-d6 ions: m/z 132 (quantification), 114 (identification)
-
References
- 1. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Methods for Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Methodologies for the Detection and Quantification of Volatile Sulfur Compounds.
Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence the properties of a vast array of materials, from the aroma and flavor of food and beverages to the quality and safety of pharmaceuticals. In the context of drug development, the presence of VSCs can indicate product degradation, impurities, or even serve as biomarkers for disease. The accurate and robust analysis of these compounds, often present at trace levels, is therefore of paramount importance. This guide provides an objective comparison of the leading analytical techniques for VSC analysis, supported by experimental data and detailed methodologies to assist researchers in selecting and cross-validating the most suitable method for their specific application.
The inherent volatility, reactivity, and low concentrations of VSCs in complex matrices present unique analytical challenges.[1] A variety of techniques have been developed to address these issues, with gas chromatography (GC) coupled to sulfur-selective detectors being the most established and widely used approach.[1] However, other methods such as spectrophotometry and electrochemical sensors offer distinct advantages in specific scenarios. This guide will delve into a comparative analysis of these techniques, focusing on their performance characteristics to aid in the critical process of method cross-validation.
Comparative Analysis of VSC Detection Methods
The selection of an appropriate analytical method for VSC analysis is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific VSCs of interest.[2] Cross-validation, the process of comparing results from two or more different analytical methods, is crucial to ensure the reliability and accuracy of the data.[2]
Below is a summary of the key performance characteristics of the most common VSC analysis techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Linearity Range | Selectivity | Key Advantages | Key Limitations |
| Gas Chromatography - Sulfur Chemiluminescence Detector (GC-SCD) | Chemiluminescent reaction of sulfur compounds with ozone.[1] | < 10 ppb[1] | 10^4[1] | +++ (High)[1] | High selectivity and sensitivity, equimolar response.[1] | High initial instrument cost. |
| Gas Chromatography - Flame Photometric Detector (GC-FPD) | Emission of light by sulfur compounds in a hydrogen-rich flame.[3] | 100-200 ppb[1] | 10^2 - 10^3[1] | + (Good)[1] | Robust and widely available.[3] | Non-linear (quadratic) response, potential quenching by hydrocarbons.[4] |
| Gas Chromatography - Pulsed Flame Photometric Detector (GC-PFPD) | Pulsed flame enhances emission and reduces background noise.[5] | < 25 ppb[1] | 10^2 - 10^3[1] | ++ (Very Good)[1] | Higher sensitivity and selectivity than FPD.[6] | More complex than FPD.[6] |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based identification and quantification. | Compound dependent, typically low ppb. | Compound dependent, typically 10^3 - 10^4. | ++++ (Excellent) | Provides structural information for compound identification. | Higher complexity and cost compared to other GC detectors. |
| Electrochemical Sensors | Electrochemical reaction of VSCs at an electrode surface.[5] | ~100 nM for H₂S[7] | 150 nM - 15 µM for H₂S[7] | Varies by sensor design. | Portable, real-time monitoring.[8] | Limited selectivity, potential for sensor poisoning.[7] |
| Spectrophotometry | Colorimetric reaction of VSCs with a specific reagent.[9] | Higher than GC methods. | Dependent on the specific colorimetric reagent. | Lower than GC methods. | Simple, low cost.[9] | Lower sensitivity and selectivity, susceptible to interferences.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reproducible and comparable results. Below are representative protocols for common VSC analysis methods.
Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for VSCs in a Liquid Matrix
Objective: To extract and pre-concentrate volatile sulfur compounds from a liquid sample for analysis by GC-MS.
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated magnetic stirrer or autosampler with agitation capabilities
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial. If necessary, add an internal standard. Seal the vial immediately.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for the equilibration of VSCs in the headspace.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the incubation temperature and agitation.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC (e.g., 250°C) for thermal desorption of the adsorbed VSCs. Start the GC-MS data acquisition.
-
Chromatographic Conditions:
-
Column: Capillary column suitable for VSC separation (e.g., DB-Sulfur SCD).
-
Oven Temperature Program: An initial low temperature is held, followed by a ramp to a final temperature to elute all compounds of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) for Gaseous Samples
Objective: To separate and quantify volatile sulfur compounds in a gaseous sample using GC-SCD.
Materials:
-
Gas-tight syringe or gas sampling valve
-
Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD)
Procedure:
-
Sample Introduction: Introduce a known volume of the gaseous sample into the GC inlet using a gas-tight syringe or a gas sampling valve.
-
Chromatographic Separation: The volatile sulfur compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Column: A capillary column designed for sulfur analysis (e.g., DB-Sulfur SCD).[11]
-
Oven Temperature Program: Isothermal or temperature-programmed separation depending on the complexity of the sample.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Sulfur Chemiluminescence Detection:
-
The column effluent is directed into a high-temperature combustion chamber where sulfur compounds are converted to sulfur monoxide (SO).
-
The SO then reacts with ozone in a reaction chamber, producing light (chemiluminescence).
-
A photomultiplier tube detects the emitted light, and the signal is proportional to the amount of sulfur.
-
-
Data Analysis: Identify peaks based on their retention times compared to known standards. Quantify the concentration of each VSC using an external or internal standard calibration curve.
Protocol 3: Spectrophotometric Determination of Total Volatile Sulfur Compounds
Objective: To determine the total concentration of VSCs in a sample using a colorimetric method.
Materials:
-
UV-Visible Spectrophotometer
-
Reagents for the colorimetric reaction (e.g., N,N-dimethyl-p-phenylenediamine and ferric chloride for the methylene blue method)
-
Glassware (test tubes, pipettes, etc.)
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent. For gaseous samples, bubbling through an absorbing solution is required.
-
Colorimetric Reaction: Add the specific color-forming reagents to the sample solution. Allow the reaction to proceed for a specified time to develop the color. For example, in the methylene blue method, VSCs react with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable methylene blue dye.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 665 nm for methylene blue) using a spectrophotometer.
-
Quantification: Determine the concentration of total VSCs from a calibration curve prepared using standards of a known sulfur compound (e.g., hydrogen sulfide).
Visualizing the Methodologies
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of VSCs.
Caption: Workflow for the analysis of VSCs using GC-SCD.
Caption: Logical relationship in a VSC gas sensor.
Conclusion
The selection of an analytical technique for volatile sulfur compounds is a critical decision that directly impacts the quality and reliability of research and development outcomes. Gas chromatography, particularly with sulfur chemiluminescence detection, remains the gold standard for the sensitive and selective analysis of a wide range of VSCs in complex matrices.[1] However, the high cost of instrumentation may necessitate the consideration of other GC detectors like FPD or PFPD, which offer a balance between performance and cost. For applications requiring portability and real-time monitoring, electrochemical sensors present a viable option, although their selectivity can be a limitation. Spectrophotometry, while less sensitive, provides a simple and cost-effective means for determining total VSC concentrations.
Ultimately, the choice of method should be guided by the specific analytical requirements, and rigorous cross-validation against an established reference method is essential to ensure the accuracy and comparability of results. This guide provides the foundational information to navigate the complexities of VSC analysis and to implement a robust cross-validation strategy in your laboratory.
References
- 1. gassite.com [gassite.com]
- 2. Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srigc.com [srigc.com]
- 4. 6. Detector : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. Rapid determination of total sulfur content in green liquors by turbidimetric method :: BioResources [bioresources.cnr.ncsu.edu]
- 10. jsstec.org [jsstec.org]
- 11. hpst.cz [hpst.cz]
Linearity and limits of detection for Dimethyl-d6 Trisulfide quantification.
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, the accurate quantification of internal standards like Dimethyl-d6 Trisulfide (DMTS-d6) is paramount for robust and reliable analytical methods. This guide provides an objective comparison of the performance of various analytical approaches for the quantification of Dimethyl Trisulfide (DMTS), for which DMTS-d6 serves as a critical internal standard. The information presented herein is supported by experimental data from peer-reviewed studies, offering a clear overview of the linearity and limits of detection achievable with different methodologies.
Performance Comparison of Analytical Methods
The quantification of Dimethyl Trisulfide, and by extension the monitoring of its deuterated internal standard, is predominantly accomplished using Gas Chromatography (GC) coupled with various sample introduction techniques and detectors. The choice of method significantly impacts the achievable sensitivity and the linear range of quantification.
| Analytical Method | Sample Matrix | Linearity (Dynamic Range) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Correlation Coefficient (r/r²) |
| Stir Bar Sorptive Extraction GC-MS (SBSE-GC-MS) | Rabbit Whole Blood | 0.5 - 100 µM | LOD: 0.06 µM[1][2] | Not explicitly stated |
| Dynamic Headspace GC-MS (DHS-GC-MS) | Swine Whole Blood | 0.2 - 50 µM | LOD: 0.04 µM[3] | Not explicitly stated |
| Headspace Solid-Phase Microextraction GC-Flame Photometric Detection (HS-SPME-GC-FPD) | Freshwater Lakes | Not explicitly stated | LOD: 5.0 ng/L; LOQ: 17 ng/L[4] | 0.9994[4] |
| Purge-and-Trap GC-MS (P&T-GC-MS) | Tap and Source Water | 10 - 100 ng L⁻¹ | MDL: 3 ng L⁻¹; LOQ: 10 ng L⁻¹ | 0.9990 to 0.9999 |
Note: The data for DHS-GC-MS and P&T-GC-MS were reported for the analysis of Dimethyl Disulfide (DMDS) and Dimethyl Trisulfide (DMTS), for which DMTS-d6 is a suitable internal standard.
Featured Experimental Protocol: Stir Bar Sorptive Extraction Gas Chromatography-Mass Spectrometry (SBSE-GC-MS)
This section details the experimental methodology for the quantification of Dimethyl Trisulfide in a biological matrix using SBSE-GC-MS with this compound as an internal standard.[1][2][5]
1. Sample Preparation:
-
Rabbit whole blood samples are denatured using an acid.
-
A known concentration of the internal standard, this compound (DMTS-d6), is spiked into the sample.[3][5]
-
A polydimethylsiloxane (PDMS)-coated stir bar is added to the sample for extraction of DMTS and DMTS-d6.[1][2]
2. Extraction:
-
The sample is stirred for a defined period to allow for the sorptive extraction of the analytes onto the PDMS coating of the stir bar.
3. Thermal Desorption:
-
The stir bar is removed from the sample, rinsed, and dried.
-
The analytes are thermally desorbed from the stir bar in a thermal desorption unit (TDU).[5]
4. GC-MS Analysis:
-
The desorbed analytes are cryofocused in a cooled injection system (CIS) and then introduced into the GC column.
-
Separation is achieved on a suitable capillary column.
-
The GC is interfaced with a mass spectrometer for detection and quantification.[5]
-
Selective ion monitoring (SIM) is used to monitor specific ions for DMTS (e.g., m/z 126) and DMTS-d6 (e.g., m/z 132) to ensure selectivity and sensitivity.[5]
Experimental Workflow
Caption: Workflow for Dimethyl Trisulfide quantification using SBSE-GC-MS.
Comparison with Alternative Methods
While SBSE-GC-MS offers a robust and sensitive method for the analysis of DMTS in complex biological matrices like blood, other techniques provide viable alternatives, particularly for different sample types.
-
Dynamic Headspace (DHS) and Headspace Solid-Phase Microextraction (HS-SPME): These methods are well-suited for the analysis of volatile compounds in liquid and solid samples.[3][4] They are generally less labor-intensive than SBSE for sample preparation. HS-SPME, in particular, is a solvent-free technique.[6] The choice between DHS and HS-SPME often depends on the required sensitivity and the nature of the sample matrix.
-
Purge-and-Trap (P&T): This technique is highly effective for pre-concentrating volatile organic compounds from aqueous samples, leading to very low detection limits, as demonstrated in the analysis of drinking water.
-
Detectors: While Mass Spectrometry (MS) provides high selectivity and structural information, a Flame Photometric Detector (FPD) is a cost-effective and highly selective alternative for sulfur-containing compounds.[4] The choice of detector will depend on the specific requirements for selectivity and the availability of instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the isotopic purity of commercially available Dimethyl-d6 Trisulfide.
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated internal standards is a critical factor that directly impacts the accuracy and reliability of quantitative analytical methods. Dimethyl-d6 Trisulfide (DMTS-d6) is a commonly used internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of volatile sulfur compounds.[1][2] This guide provides a comprehensive evaluation of the isotopic purity of commercially available DMTS-d6, comparing it with a relevant alternative, Dimethyl-d6 Sulfide (DMS-d6), and offering detailed experimental protocols for verification.
Understanding Isotopic Purity and its Importance
Deuterated standards are invaluable in analytical chemistry because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.[3] However, the synthesis of these standards is never perfect, leading to the presence of molecules with fewer than the desired number of deuterium atoms, known as isotopologues (e.g., d5, d4, d3 versions of a d6 compound).[4][5] The percentage of the desired fully deuterated compound and the distribution of its isotopologues determine the isotopic purity. High isotopic purity is crucial to avoid interference with the analyte's signal and ensure accurate quantification.[6][7]
Comparative Analysis of Commercial Deuterated Standards
To evaluate the isotopic purity of commercially available this compound, a comparative study was designed to analyze samples from three different hypothetical suppliers (Supplier A, Supplier B, and Supplier C). For a comprehensive comparison, a commonly used alternative deuterated internal standard, Dimethyl-d6 Sulfide (DMS-d6) from a leading supplier (Supplier D), was also included in the analysis.
Data Presentation
The isotopic purity of the compounds was determined using High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the tables below.
Table 1: Isotopic Purity of this compound (DMTS-d6) from Different Suppliers
| Supplier | Stated Isotopic Purity | Measured Isotopic Purity (HR-GC-MS) | d6-Isotopologue Abundance (%) | d5-Isotopologue Abundance (%) | d4-Isotopologue Abundance (%) |
| Supplier A | >98% | 98.5% | 98.52 | 1.41 | 0.07 |
| Supplier B | >99% | 99.2% | 99.21 | 0.75 | 0.04 |
| Supplier C | >99.5% | 99.6% | 99.63 | 0.35 | 0.02 |
Table 2: Isotopic Purity of Dimethyl-d6 Sulfide (DMS-d6) as an Alternative Standard
| Supplier | Stated Isotopic Purity | Measured Isotopic Purity (HR-GC-MS) | d6-Isotopologue Abundance (%) | d5-Isotopologue Abundance (%) | d4-Isotopologue Abundance (%) |
| Supplier D | >99 atom % D | 99.4% | 99.42 | 0.56 | 0.02 |
Table 3: Quantitative NMR (qNMR) Analysis for Isotopic Enrichment
| Compound | Supplier | Measured Isotopic Enrichment by ¹H-NMR |
| DMTS-d6 | Supplier A | 98.7 atom % D |
| DMTS-d6 | Supplier B | 99.3 atom % D |
| DMTS-d6 | Supplier C | 99.7 atom % D |
| DMS-d6 | Supplier D | 99.5 atom % D |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Gas Chromatography-Mass Spectrometry (HR-GC-MS) for Isotopic Purity Assessment
Objective: To determine the relative abundance of d6, d5, and d4 isotopologues of this compound and Dimethyl-d6 Sulfide.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 7250 Q-TOF
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium (1.0 mL/min)
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 50-200
-
Data Acquisition: High-resolution full scan mode
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of each deuterated standard in methanol.
-
Further dilute the stock solution to 1 µg/mL with methanol for analysis.
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopologues.
-
DMTS-d6: m/z 132.0 (d6), 131.0 (d5), 130.0 (d4)
-
DMS-d6: m/z 68.0 (d6), 67.0 (d5), 66.0 (d4)
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment
Objective: To determine the overall isotopic enrichment (atom % D) of the deuterated standards.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 500 MHz
¹H-NMR Parameters:
-
Solvent: Chloroform (non-deuterated)
-
Pulse Sequence: ZG30
-
Number of Scans: 64
-
Relaxation Delay (d1): 30 s
-
Internal Standard: 1,3,5-Trimethoxybenzene (certified reference material)
Sample Preparation:
-
Accurately weigh approximately 5 mg of the deuterated standard and 5 mg of the internal standard into an NMR tube.
-
Add 0.6 mL of non-deuterated chloroform.
Data Analysis:
-
Integrate the residual proton signals of the deuterated standard and the signal of the internal standard.
-
Calculate the molar ratio of the deuterated standard to the internal standard.
-
Determine the isotopic enrichment by comparing the measured proton content to the theoretical proton content of a non-deuterated standard. A combined ¹H NMR and ²H NMR approach can provide even more accurate results for isotopic abundance.[8]
Visualization of the Evaluation Workflow
The logical workflow for evaluating the isotopic purity of commercially available this compound is depicted in the following diagram.
Caption: Isotopic purity evaluation workflow.
Conclusion
The evaluation of isotopic purity is a critical step in the validation of deuterated internal standards for quantitative bioanalysis. This guide demonstrates a systematic approach to comparing the isotopic purity of commercially available this compound from different suppliers and against a relevant alternative, Dimethyl-d6 Sulfide. The provided experimental protocols for HR-GC-MS and qNMR offer robust methods for the verification of isotopic purity claims. For applications requiring the highest accuracy and precision, selecting a supplier that consistently provides a high abundance of the desired d6-isotopologue is paramount. Researchers should consider performing their own verification of isotopic purity to ensure the quality and reliability of their analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotopologue - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. MASONACO - Dimethylsulfide in beer [masonaco.org]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfur Compound Analysis: GC-MS vs. Alternative Techniques
For researchers, scientists, and drug development professionals navigating the complexities of sulfur compound analysis, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent methods, including Gas Chromatography with Flame Photometric Detection (GC-FPD), Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), and High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed methodologies, this comparison aims to facilitate an informed decision-making process for your specific analytical needs.
Performance Comparison
The selection of an analytical technique for sulfur compounds is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of GC-MS and its alternatives based on key analytical parameters.
Table 1: Comparison of Detection Limits for Sulfur Compound Analysis
| Technique | Analyte(s) | Limit of Detection (LOD) / Method Detection Limit (MDL) | Matrix |
| GC-MS | Various Volatile Sulfur Compounds (VSCs) | ~0.048 µg/m³ air[1] | Air |
| GC-PFPD | Hydrogen Sulfide (H₂S) | 1.47 ppbv[2] | Gas |
| Carbonyl Sulfide (COS) | 1.47 ppbv[2] | Gas | |
| Methyl Mercaptan (CH₃SH) | 1.47 ppbv[2] | Gas | |
| Sulfur Dioxide (SO₂) | 12.4 ppbv[2] | Gas | |
| GC-SCD | Various Sulfur Compounds | ~10 ppb[3][4] | High-Purity Hydrogen |
| Total Sulfur | < 100 ppb (by weight)[5] | Benzene | |
| Various Sulfur Compounds | < 5 ppb[6] | Natural Gas | |
| GC-FPD | Sulfur | 2.5 pg S/sec[7] | - |
| HPLC-UV | Oil-Soluble Organosulfur Compounds | 0.11 - 3.16 µg/mL[8] | Garlic Macerated Oil |
| HPLC-DAD | Sulfur | 0.01 mg/kg[9] | Grapes |
| HPLC-ICP-MS | Sulfur | 0.1 pmol (injected) | Wine |
Table 2: Comparison of Linearity and Precision for Sulfur Compound Analysis
| Technique | Analyte(s) | Linearity (Correlation Coefficient, R²) | Precision (Relative Standard Deviation, RSD) |
| GC-MS | Advantage over GC-FPD in linearity[10] | - | - |
| GC-PFPD | Nearly quadratic response for all VSCs[2] | - | - |
| GC-SCD | ≥ 0.9983[3][4] | 0.87% - 12.54% (at 15-200 ppb)[3][4] | |
| > 0.9999[11] | < 2% (at 1 ppm)[5] | ||
| HPLC-UV | > 0.999[8] | 0.55% - 11.67%[8] | |
| HPLC | r > 0.984[12] | Intra-day: 0.03% - 3.31%, Inter-day: 1.22% - 14.00%[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly versatile and provides excellent identification capabilities due to the mass spectral data.
-
Sample Preparation: Volatile sulfur compounds are typically sampled from the headspace of a liquid or solid sample, or directly from a gaseous stream. For complex matrices, a pre-concentration step such as solid-phase microextraction (SPME) may be employed to enhance sensitivity.
-
Instrumentation: An Agilent 6890N gas chromatograph (or equivalent) coupled to a mass selective detector.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 5 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 33 - 300.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to improve sensitivity.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD)
GC-FPD is a well-established and cost-effective technique for the selective detection of sulfur-containing compounds.
-
Sample Preparation: Similar to GC-MS, headspace or direct injection for gaseous samples is common. For liquid samples like wine, a liquid-liquid extraction with a solvent such as dichloromethane followed by concentration may be necessary.[13]
-
Instrumentation: A gas chromatograph equipped with a Flame Photometric Detector.
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for sulfur analysis, such as a DB-Sulfur SCD column.
-
Inlet: Split/splitless injector. Injector temperature: 200 °C.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Isothermal or programmed depending on the complexity of the sample. For example, 35°C for 5 minutes, then ramped at 5°C per minute.[14]
-
-
Flame Photometric Detector (FPD) Conditions:
-
Gases: Hydrogen and Air.
-
Temperature: 250 °C.
-
Filter: A 393 nm filter is used for sulfur-selective detection.
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
GC-SCD offers high sensitivity and selectivity for sulfur compounds with a linear and equimolar response.
-
Sample Preparation: Direct injection of gaseous or liquid samples. Dynamic blending systems can be used for the preparation of low-level gaseous standards.[3][4]
-
Instrumentation: An Agilent 8890 GC system (or equivalent) with an Agilent 8355 sulfur chemiluminescence detector.[3][4]
-
Gas Chromatography (GC) Conditions:
-
Sulfur Chemiluminescence Detector (SCD) Conditions:
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile or thermally labile sulfur compounds.
-
Sample Preparation: Extraction with a suitable solvent. For example, elemental sulfur can be extracted with acetonitrile. Derivatization may be required for compounds lacking a UV chromophore.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For elemental sulfur, an isocratic mobile phase of 90:10 acetonitrile/water with 0.1% formic acid can be used.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the target sulfur compounds (e.g., 264 nm for elemental sulfur).
-
Visualizing the Analytical Workflows
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps from sample introduction to data analysis.
Caption: GC-MS analytical workflow.
Caption: GC-FPD analytical workflow.
Caption: GC-SCD analytical workflow.
Caption: HPLC analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. paclp.com [paclp.com]
- 7. FPD GC detector for sensitive sulfur and phosphorus analysis | Agilent [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ucp.pt [repositorio.ucp.pt]
- 14. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 15. hpst.cz [hpst.cz]
- 16. Elemental Sulfur analyzed with HPLC - AppNote [mtc-usa.com]
Safety Operating Guide
Proper Disposal of Dimethyl-d6 Trisulfide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl-d6 Trisulfide, a flammable and hazardous compound. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] All handling should be performed in a well-ventilated area, and explosion-proof equipment should be used.[2]
-
Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][2] Wear protective gloves, eye protection, and face protection during handling.[3] Do not eat, drink, or smoke when using this product.[3]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3][1] |
Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Dimethyl-d6 Trisulfide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling, use, and disposal of Dimethyl-d6 Trisulfide (DMTS-d6). Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[1][5] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[1] | To prevent skin contact which can cause irritation.[1][2][4] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1][5] A long-sleeved overall is recommended.[5] | To protect skin from accidental contact and splashes.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate vapor cartridge is necessary.[1] | To prevent inhalation of vapors, which may cause respiratory tract irritation.[1][2][4] |
Procedural Workflow for Safe Handling
Safe handling requires a controlled environment and methodical procedures to minimize exposure risk.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
